N-Acetyl-D-glucosamine-15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i9+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-MGWUHAGPSA-N |
Isomerische SMILES |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
N-Acetyl-D-glucosamine-15N: A Technical Guide for Researchers in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) in advancing our understanding of glycobiology. As a stable isotope-labeled monosaccharide, ¹⁵N-GlcNAc serves as a powerful tracer in metabolic labeling experiments, enabling the precise tracking and quantification of its incorporation into glycans and glycoproteins. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the signaling pathways it helps to elucidate.
Introduction to N-Acetyl-D-glucosamine and its Role in Glycobiology
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental building block for a vast array of complex carbohydrates, known as glycans, that are essential for numerous biological processes.[1] These processes include protein folding, cell-cell communication, and immune responses. The dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation, has emerged as a critical regulatory mechanism in cell signaling, akin to phosphorylation.[1][2]
Given the central role of GlcNAc, the ability to trace its metabolic fate is crucial for deciphering the complexities of glycobiology. This compound is a stable, non-radioactive isotopic isomer of GlcNAc where the naturally abundant ¹⁴N atom in the acetylamino group is replaced with the heavier ¹⁵N isotope. This subtle mass difference allows for the differentiation and quantification of newly synthesized GlcNAc-containing molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data of this compound
The precise physicochemical properties of ¹⁵N-GlcNAc are critical for its effective use in quantitative studies. The following table summarizes key quantitative data for commercially available N-Acetyl-D-glucosamine-¹⁵N.
| Property | Value | Reference |
| Molecular Weight | 222.2 g/mol | [3] |
| Isotopic Purity | ≥98% | [3] |
| Chemical Formula | C₈H₁₅¹⁵NO₆ | [3] |
The Role of ¹⁵N-GlcNAc in Elucidating the O-GlcNAcylation Signaling Pathway
O-GlcNAcylation is a dynamic and reversible post-translational modification that regulates the function of a vast number of intracellular proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[4] The availability of the donor substrate for OGT, UDP-N-acetylglucosamine (UDP-GlcNAc), is tightly linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP).[5] By using ¹⁵N-labeled precursors like ¹⁵N-glutamine, which donates its amide nitrogen to form glucosamine-6-phosphate, researchers can trace the flux through the HBP and the subsequent O-GlcNAcylation of target proteins.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing ¹⁵N-GlcNAc or its precursors for metabolic labeling.
Metabolic Labeling of Glycans with ¹⁵N-Glutamine
This protocol describes the metabolic labeling of cellular glycans using L-Glutamine (amide-¹⁵N) as the nitrogen source for the hexosamine biosynthetic pathway, leading to the incorporation of ¹⁵N into GlcNAc, GalNAc, and sialic acids.[6]
Materials:
-
Cell culture medium deficient in L-glutamine.
-
L-Glutamine (amide-¹⁵N, 98%) (e.g., Cambridge Isotope Laboratories, Inc.).
-
Unlabeled L-Glutamine.
-
Cultured cells (e.g., murine embryonic stem cells).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Reagents for protein quantification (e.g., BCA assay).
-
Reagents and enzymes for glycan release and purification.
Procedure:
-
Culture cells in standard glutamine-free medium supplemented with either 2 mM unlabeled L-glutamine (for the 'light' sample) or 2 mM L-Glutamine (amide-¹⁵N) (for the 'heavy' sample).
-
Incubate the cells for a sufficient period to allow for robust incorporation of the stable isotope. A typical duration is 3 days.[6]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells and quantify the protein concentration.
-
Proceed with established protocols for the release of N-linked or O-linked glycans from the protein lysates.
-
Purify the released glycans for subsequent analysis by mass spectrometry.
Quantitative Mass Spectrometry of ¹⁵N-Labeled Glycopeptides
This protocol outlines the general steps for the analysis of ¹⁵N-labeled glycopeptides by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
¹⁵N-labeled and unlabeled cell lysates from the metabolic labeling experiment.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (sequencing grade).
-
C18 solid-phase extraction (SPE) cartridges.
-
LC-MS system (e.g., Orbitrap Fusion Lumos Tribrid Mass Spectrometer).[7]
Procedure:
-
Combine equal amounts of protein from the 'light' (¹⁴N) and 'heavy' (¹⁵N) cell lysates.
-
Reduce the protein disulfide bonds by incubating with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Enrich for glycopeptides using appropriate methods (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Desalt the enriched glycopeptides using C18 SPE cartridges.
-
Analyze the samples by LC-MS/MS. The mass spectrometer will detect the mass shift between the ¹⁴N- and ¹⁵N-containing glycopeptides, allowing for their relative quantification.[7]
-
Process the raw data using software that can recognize and quantify isotope-labeled peptides. The labeling efficiency should be calculated and used to correct the peptide ratios.[8]
NMR Spectroscopy of ¹⁵N-Labeled Glucosamine
This protocol provides guidelines for the preparation and analysis of ¹⁵N-labeled glucosamine samples by NMR spectroscopy.
Materials:
-
¹⁵N-labeled N-Acetyl-D-glucosamine.
-
NMR buffer (e.g., 85% H₂O / 15% acetone-d₆, pH 3.6).[3]
-
NMR spectrometer (e.g., Bruker Avance 600 MHz).[3]
Procedure:
-
Dissolve the ¹⁵N-labeled GlcNAc sample in the NMR buffer to a final concentration suitable for NMR analysis (typically in the millimolar range).
-
Transfer the sample to an NMR tube.
-
Acquire one-dimensional ¹H and two-dimensional [¹H, ¹⁵N]-HSQC spectra. The HSQC experiment will show correlations between protons and their directly attached ¹⁵N nuclei.
-
Set the spectral window and acquisition parameters appropriately for ¹H and ¹⁵N nuclei. For example, a spectral window of 6887 Hz for ¹H and 2430 Hz for ¹⁵N can be used.[3]
-
Process the NMR data using appropriate software to analyze the chemical shifts and coupling constants, which provide structural information.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling to study glycosylation.
Conclusion
This compound is an invaluable tool for researchers in glycobiology, enabling the detailed investigation of glycan and glycoprotein metabolism. Its application in metabolic labeling, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides unprecedented insights into the dynamic processes of glycosylation and its role in cellular signaling. The protocols and information provided in this guide serve as a foundation for designing and executing robust experiments to further unravel the complexities of the glycome.
References
- 1. researchgate.net [researchgate.net]
- 2. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
A Technical Guide to the Synthesis and Purification of 15N-Labeled N-Acetyl-D-Glucosamine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹⁵N-labeled N-Acetyl-D-glucosamine (¹⁵N-GlcNAc). This isotopically labeled monosaccharide is a critical tool for tracing the metabolic fate of GlcNAc and elucidating its role in complex biological processes, most notably in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular signaling pathways. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the production of high-purity ¹⁵N-GlcNAc for research and development purposes.
Introduction to ¹⁵N-Labeled N-Acetyl-D-Glucosamine
N-Acetyl-D-glucosamine is a fundamental amino sugar that serves as a key building block for a wide range of important biomolecules, including glycoproteins, glycolipids, and glycosaminoglycans. The incorporation of the stable isotope nitrogen-15 (¹⁵N) into the acetamido group of GlcNAc allows for its non-radioactive tracing in cellular systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to meticulously track the flux of GlcNAc through metabolic pathways, its incorporation into macromolecules, and its role in cellular signaling. A primary application of ¹⁵N-GlcNAc is in the study of O-GlcNAcylation, a reversible glycosylation of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory importance.
Synthesis of ¹⁵N-Labeled N-Acetyl-D-Glucosamine
The synthesis of ¹⁵N-GlcNAc is a two-stage process that begins with the formation of ¹⁵N-D-glucosamine hydrochloride from fructose and a ¹⁵N-labeled ammonia source, followed by the N-acetylation of the resulting amino sugar.
Stage 1: Synthesis of ¹⁵N-D-Glucosamine Hydrochloride
This initial stage is a variation of the Amadori rearrangement, where fructose reacts with a ¹⁵N-labeled ammonium salt to form ¹⁵N-D-glucosamine.
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, dissolve ¹⁵N-ammonium chloride (¹⁵NH₄Cl) and ammonium formate in methanol.
-
Addition of Fructose: To the stirred solution, add crystalline fructose.
-
Reaction Conditions: Heat the reaction mixture to 55-65°C and maintain for approximately 6-8 hours. The solids should initially dissolve, and the reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification and Stabilization: After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid. This step is crucial to stabilize the glucosamine as its hydrochloride salt.
-
Isolation of Crude Product: Evaporate the solvent under reduced pressure to obtain a crude solid. This solid contains ¹⁵N-D-glucosamine hydrochloride, unreacted starting materials, and byproducts.
-
Purification via Ion-Exchange Chromatography:
-
Dissolve the crude product in deionized water.
-
Load the solution onto a strong acid cation exchange resin (e.g., Dowex 50W).
-
Wash the column extensively with deionized water to remove unreacted fructose and other non-cationic impurities.
-
Elute the ¹⁵N-D-glucosamine hydrochloride with a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC or a colorimetric assay).
-
-
Final Product Preparation: Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield purified ¹⁵N-D-glucosamine hydrochloride as a white solid.
Stage 2: N-Acetylation of ¹⁵N-D-Glucosamine Hydrochloride
The purified ¹⁵N-D-glucosamine hydrochloride is then N-acetylated to produce the final product, ¹⁵N-N-Acetyl-D-glucosamine. A simplified and efficient method utilizes sodium methoxide to liberate the free amino group for subsequent acetylation.[1]
Experimental Protocol:
-
Preparation of Sodium Methoxide Solution: In a flask, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
-
Liberation of the Free Amine: Suspend the ¹⁵N-D-glucosamine hydrochloride in anhydrous methanol. Add the prepared sodium methoxide solution dropwise with stirring. A precipitate of sodium chloride will form.
-
Removal of Sodium Chloride: Filter the mixture to remove the precipitated sodium chloride and wash the solid with a small amount of cold methanol.
-
N-Acetylation: To the filtrate, which contains the free ¹⁵N-D-glucosamine, add acetic anhydride dropwise while maintaining the temperature at or below room temperature.
-
Crystallization: Stir the reaction mixture for a few hours. The ¹⁵N-N-Acetyl-D-glucosamine will begin to crystallize. Cool the mixture in an ice bath to complete the crystallization process.
-
Isolation of the Product: Collect the crystalline product by filtration, wash with cold methanol, and then with diethyl ether.
-
Drying: Dry the purified ¹⁵N-N-Acetyl-D-glucosamine under vacuum to obtain a fine, white crystalline powder.
Purification of ¹⁵N-Labeled N-Acetyl-D-Glucosamine
While the synthesis protocol yields a relatively pure product, further purification may be necessary for demanding applications. A multi-step purification process involving ion-exchange chromatography and recrystallization is recommended to achieve high purity (>99%).[2]
Experimental Protocol:
-
Dissolution: Dissolve the crude ¹⁵N-GlcNAc in deionized water.
-
Double-Stage Ion-Exchange Chromatography:
-
Cation Exchange: Pass the solution through a weak acid cation exchange column to remove any remaining positively charged impurities. Collect the flow-through.
-
Anion Exchange: Pass the flow-through from the cation exchange column through a weak base anion exchange column to remove negatively charged impurities. Collect the flow-through, which contains the purified ¹⁵N-GlcNAc.[2]
-
-
Concentration: Concentrate the purified ¹⁵N-GlcNAc solution using a rotary evaporator or through membrane filtration (e.g., reverse osmosis).[2]
-
Recrystallization:
-
Dissolve the concentrated ¹⁵N-GlcNAc in a minimal amount of hot water.
-
Add ethanol until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of N-Acetyl-D-glucosamine. The data for the ¹⁵N-labeled compound is expected to be comparable.
Table 1: Synthesis Yields
| Stage | Starting Material | Product | Typical Yield (%) | Reference |
| Glucosamine Synthesis | Fructose, ¹⁵NH₄Cl | ¹⁵N-D-Glucosamine HCl | ~98 | [3] |
| N-Acetylation | D-Glucosamine HCl | N-Acetyl-D-glucosamine | 43-95 | [4][5] |
| Overall Synthesis | Fructose, ¹⁵NH₄Cl | ¹⁵N-GlcNAc | 40-90 (estimated) |
Table 2: Purification Efficiency
| Purification Step | Starting Purity | Final Purity | Recovery Rate (%) | Reference |
| Ion-Exchange Chromatography | Crude | >98% | >95 | [2] |
| Recrystallization | >98% | >99.5% | >90 | [4] |
| Overall Purification Process | Crude | >99% | 91.8 - 95.6 | [2] |
Table 3: Isotopic Enrichment
| Labeled Compound | ¹⁵N Source | Expected Isotopic Enrichment (%) | Analytical Method | Reference |
| ¹⁵N-Glycine | ¹⁵NH₃ | Dependent on source | Mass Spectrometry | |
| ¹⁵N-Labeled Proteins | ¹⁵NH₄Cl | >98 | Mass Spectrometry | [6] |
| ¹⁵N-GlcNAc | ¹⁵NH₄Cl | >98 (expected) | Mass Spectrometry, NMR |
Visualizing the Process and Pathway
Experimental Workflows
Caption: Overall workflow for the synthesis and purification of ¹⁵N-GlcNAc.
O-GlcNAc Signaling Pathway
Caption: The O-GlcNAc signaling pathway and its integration with cellular metabolism.
Conclusion
The ability to synthesize and purify high-quality ¹⁵N-labeled N-Acetyl-D-glucosamine is essential for advancing our understanding of its diverse roles in biology. The protocols and data presented in this guide offer a robust framework for researchers to produce this valuable molecular tool. The use of ¹⁵N-GlcNAc in metabolic labeling studies will continue to be instrumental in dissecting the complexities of O-GlcNAcylation and other glycosylation-dependent signaling pathways, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.
References
- 1. scispace.com [scispace.com]
- 2. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]
- 3. US2884411A - Preparation of a glucosamine - Google Patents [patents.google.com]
- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101830938B - Preparation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]
- 6. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-D-glucosamine-15N as a Tracer for Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) as a stable isotope tracer for metabolic flux analysis. This powerful technique enables the precise tracking of nitrogen atoms through key metabolic pathways, offering valuable insights into cellular physiology and disease states. This document outlines the core principles, detailed experimental methodologies, data interpretation strategies, and the significant potential of ¹⁵N-GlcNAc in drug development and biomedical research.
Introduction to Metabolic Flux Analysis with ¹⁵N-GlcNAc
Metabolic flux analysis (MFA) is a critical tool for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled molecules, such as ¹⁵N-GlcNAc, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites.[1] This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[1]
¹⁵N-GlcNAc is a valuable tracer for dissecting nitrogen metabolism, particularly through the Hexosamine Biosynthetic Pathway (HBP). The HBP is a crucial metabolic route that utilizes glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[3][4][5] Given that aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, tracing the flux through the HBP provides critical information on disease pathogenesis and potential therapeutic targets.[6][7]
The Hexosamine Biosynthetic Pathway (HBP) and its Interconnections
The HBP begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[3] Subsequent enzymatic steps lead to the synthesis of UDP-GlcNAc.[3] ¹⁵N-GlcNAc can enter this pathway via the salvage pathway, where it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, bypassing the initial GFAT-catalyzed step. This allows for a focused investigation of the downstream segments of the HBP and its subsequent impact on glycosylation.
The HBP is intricately connected with several central metabolic pathways, including:
-
Glycolysis: The HBP utilizes the glycolytic intermediate fructose-6-phosphate.[4]
-
Pentose Phosphate Pathway (PPP): This pathway also branches from glycolysis and is involved in nucleotide biosynthesis and redox balance.
-
Amino Acid Metabolism: The HBP consumes glutamine, linking it to amino acid pools.
-
Fatty Acid Synthesis: The pathway requires acetyl-CoA, connecting it to lipid metabolism.
-
Nucleotide Synthesis: The production of UDP-GlcNAc involves UTP, linking it to pyrimidine metabolism.
The following diagram illustrates the central role of the Hexosamine Biosynthetic Pathway and its connections to other key metabolic routes.
Experimental Protocols for ¹⁵N-GlcNAc Metabolic Flux Analysis
A generalized workflow for a ¹⁵N-GlcNAc tracing experiment is presented below. It is crucial to optimize specific parameters, such as labeling time and tracer concentration, for each experimental system.
References
- 1. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity N-Acetyl-D-glucosamine-15N for Researchers and Drug Development Professionals
An in-depth resource on the commercial availability, biochemical applications, and analytical methodologies of 15N-labeled N-Acetyl-D-glucosamine.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in utilizing high-purity N-Acetyl-D-glucosamine-15N (15N-GlcNAc). This isotopically labeled monosaccharide is a powerful tool for tracing the metabolic fate of GlcNAc, elucidating cellular signaling pathways, and developing novel therapeutic agents. This document provides a detailed overview of commercial suppliers, key experimental protocols, and relevant biological pathways, presented in a clear and accessible format to facilitate its application in a laboratory setting.
Commercial Suppliers of High-Purity this compound
For researchers seeking to procure high-purity 15N-GlcNAc, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data from prominent suppliers to aid in the selection of the most suitable product for specific research needs.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |
| MedChemExpress | This compound | HY-A0132S7 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.20 | Not Specified | >98% |
| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (¹⁵N, 98%) | NLM-8810 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.2 | ≥98% | ≥98% |
| Omicron Biochemicals, Inc. | N-acetyl-D-glucosamine (15N) | Inquire | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.2 | Not Specified | High Purity |
| Immunomart | This compound | HY-A0132S7 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.20 | Not Specified | Not Specified |
The O-GlcNAcylation Signaling Pathway: A Key Application
A primary application of 15N-GlcNAc is in the study of O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is crucial for regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[4] The availability of nutrients, particularly glucose, directly influences the levels of UDP-GlcNAc, the sugar donor for O-GlcNAcylation, via the hexosamine biosynthetic pathway (HBP).[2][4] By using 15N-GlcNAc, researchers can trace its incorporation into proteins and quantify changes in O-GlcNAcylation levels under various conditions.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Enrichment of Commercially Available N-Acetyl-D-glucosamine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available N-Acetyl-D-glucosamine-¹⁵N. It includes a summary of products from various suppliers, detailed experimental protocols for determining ¹⁵N isotopic enrichment using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and visual workflows to guide researchers in their applications.
Commercially Available N-Acetyl-D-glucosamine-¹⁵N: A Comparative Overview
The selection of an appropriately labeled internal standard is critical for quantitative studies in drug development and metabolism research. N-Acetyl-D-glucosamine-¹⁵N serves as an important tool in these investigations. The table below summarizes the isotopic enrichment levels of commercially available N-Acetyl-D-glucosamine-¹⁵N from prominent suppliers.
| Supplier | Product Name/Number | Specified ¹⁵N Isotopic Enrichment | Additional Notes |
| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (¹⁵N, 98%) / NLM-8810 | 98% | Applications cited include biomolecular NMR and metabolism studies. |
| MedChemExpress | N-Acetyl-D-glucosamine-¹⁵N / HY-A0132S7 | ≥99.99% | Certificate of Analysis for a specific batch confirms high isotopic purity. |
| Sigma-Aldrich (Merck) | N-Acetyl-α-D-glucosamine-¹³C₆, ¹⁵N₁-phosphate, disodium salt | ≥98 atom % ¹⁵N | This is a dually labeled compound, also enriched with ¹³C. |
Experimental Protocols for Determining ¹⁵N Isotopic Enrichment
Accurate determination of the isotopic enrichment of ¹⁵N-labeled compounds is paramount for the validity of experimental results. Below are detailed methodologies for quantifying the ¹⁵N enrichment of N-Acetyl-D-glucosamine using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for ¹⁵N Enrichment Analysis
This protocol is adapted from methodologies developed for the analysis of ¹⁵N-enriched amino sugars.[1][2][3] It involves derivatization to increase volatility, followed by GC-MS analysis to separate the analyte and determine its isotopic ratio.
1. Sample Preparation and Derivatization (Alditol Acetate)
-
Hydrolysis (if applicable): For complex samples, acid hydrolysis is required to release the N-Acetyl-D-glucosamine monomer. This step can be skipped for pure compounds.
-
Reduction: To 1-5 mg of the dried sample, add 500 µL of a freshly prepared solution of sodium borohydride (NaBH₄) (20 mg/mL in 2 M NH₄OH). Incubate at room temperature for 6 hours. This step reduces the monosaccharide to its corresponding alditol.
-
Neutralization and Borate Removal: Add 50 µL of glacial acetic acid to stop the reaction. Evaporate to dryness under a stream of nitrogen. Add 500 µL of methanol and evaporate to dryness; repeat this step three times to ensure the complete removal of borates.
-
Acetylation: Add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole. Vortex and incubate at room temperature for 30 minutes. Add 1 mL of deionized water to stop the reaction.
-
Extraction: Add 500 µL of dichloromethane (DCM) and vortex. Centrifuge to separate the phases and transfer the lower organic layer to a clean vial. Repeat the extraction with another 500 µL of DCM and combine the organic layers.
-
Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: VF-23MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.7 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 4°C/min to 240°C, hold for 10 min.
-
-
Injection: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) to identify the derivatized N-Acetyl-D-glucosamine peak. Subsequently, use selected ion monitoring (SIM) for accurate quantification of isotopic enrichment.
3. Data Analysis
-
Identify the molecular ion (M⁺) or a characteristic fragment ion containing the nitrogen atom.
-
Measure the ion intensities of the monoisotopic peak (M) corresponding to the unlabeled fragment and the M+1 peak corresponding to the ¹⁵N-labeled fragment.
-
Calculate the Atom Percent Excess (APE) for ¹⁵N using the following formula: APE (% ¹⁵N) = [I(M+1) / (I(M) + I(M+1))] x 100 Where I(M) is the intensity of the unlabeled ion and I(M+1) is the intensity of the ¹⁵N-labeled ion.
Caption: Workflow for ¹⁵N isotopic enrichment analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method for ¹⁵N Enrichment Analysis
NMR spectroscopy provides a non-destructive method to determine isotopic enrichment. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for this purpose.[4]
1. Sample Preparation
-
Dissolution: Accurately weigh and dissolve the N-Acetyl-D-glucosamine-¹⁵N sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 5-10 mM.
-
Internal Standard: Add a known concentration of an internal standard for quantification if required. For enrichment determination, this is not strictly necessary but can be good practice.
-
NMR Tube: Transfer the solution to a high-precision 5 mm NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.
-
Experiment: 2D ¹H-¹⁵N HSQC.
-
Acquisition Parameters (representative):
-
Temperature: 298 K (25 °C).
-
¹H Spectral Width: 12 ppm.
-
¹⁵N Spectral Width: 30-40 ppm (centered around the expected amide region, ~110-130 ppm).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.5 seconds.
-
¹J(NH) Coupling Constant: Set to approximately 90-95 Hz.
-
3. Data Processing and Analysis
-
Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe, or Mnova). Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Peak Identification: Identify the cross-peak corresponding to the correlation between the amide proton and the ¹⁵N nucleus of the acetamido group.
-
Enrichment Quantification:
-
Acquire a 1D ¹H spectrum under fully relaxed conditions (long relaxation delay, e.g., 5 x T₁).
-
Integrate the amide proton signal in the 1D ¹H spectrum.
-
Observe the ¹⁵N satellites flanking the main amide proton peak. The intensity of these satellites is directly proportional to the ¹⁵N abundance.
-
The percentage of ¹⁵N enrichment can be calculated as: % ¹⁵N Enrichment = (Sum of satellite integrals / (Sum of satellite integrals + Central peak integral)) x 200 (Note: The factor of 200 is used because the satellites represent only half of the ¹H-¹⁵N coupled protons in the sample at any given time, and we are comparing to the central peak which represents the ¹H-¹⁴N protons)
-
Caption: Workflow for ¹⁵N isotopic enrichment analysis by NMR.
Conclusion
This guide provides researchers with essential information on the isotopic enrichment of commercially available N-Acetyl-D-glucosamine-¹⁵N and offers detailed, adaptable protocols for its verification. The choice between GC-MS and NMR will depend on the available instrumentation, sample amount, and the specific requirements of the study. By following these guidelines, researchers can confidently utilize ¹⁵N-labeled N-Acetyl-D-glucosamine in their quantitative and metabolic studies.
References
The Unseen Variable: A Technical Guide to the Natural Abundance of ¹⁵N and Its Impact on Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative proteomics and metabolomics, stable isotope labeling stands as a cornerstone for accurate measurement of dynamic cellular processes. Among the various isotopes utilized, ¹⁵N has proven to be a powerful tool for tracking the fate of nitrogen-containing biomolecules. However, a critical and often underestimated factor can significantly influence the accuracy of these studies: the natural abundance of ¹⁵N. This guide provides an in-depth exploration of the natural prevalence of this heavy nitrogen isotope, its variability, and the profound implications for designing, executing, and interpreting labeling experiments.
The Foundation: Natural Abundance of ¹⁵N
Nitrogen in nature is predominantly composed of the lighter isotope, ¹⁴N. However, a small fraction exists as the stable heavy isotope, ¹⁵N. The generally accepted natural abundance of ¹⁵N is approximately 0.36% to 0.4%. While this percentage may seem negligible, it introduces a baseline level of "heavy" nitrogen in all biological samples, a factor that must be accounted for in sensitive mass spectrometry-based analyses.
Variability in ¹⁵N Abundance
The natural abundance of ¹⁵N is not a fixed constant across all biological systems. Isotopic fractionation, the discrimination against the heavier isotope in biochemical reactions, leads to slight variations in the ¹⁵N/¹⁴N ratio in different tissues, organisms, and even within different biomolecules of the same cell. These variations are often expressed in delta notation (δ¹⁵N) in parts per thousand (‰) relative to a standard (atmospheric N₂).
For instance, tissues with higher metabolic activity or those involved in specific nitrogen metabolism pathways can exhibit distinct δ¹⁵N signatures. This inherent variability underscores the importance of using appropriate controls and correction factors in labeling studies to distinguish between naturally occurring ¹⁵N and the experimentally introduced label.
Impact on Labeling Studies
The presence of naturally abundant ¹⁵N has several critical implications for stable isotope labeling experiments, particularly those employing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
-
Baseline Signal Interference: The natural ¹⁵N contributes to the isotopic envelope of a peptide's mass spectrum, potentially overlapping with the signal from the introduced ¹⁵N label. This can lead to inaccuracies in quantifying the true level of isotope incorporation.
-
Distortion of Isotopic Ratios: In quantitative proteomics, the ratio of heavy to light peptide peaks is used to determine relative protein abundance. The natural ¹⁵N abundance can artificially inflate the intensity of the "light" peak's isotopic satellites, thereby skewing the calculated heavy-to-light ratio and leading to underestimation of protein upregulation or overestimation of downregulation.
-
Requirement for Correction Algorithms: To obtain accurate and reliable quantitative data, it is imperative to correct for the contribution of natural ¹⁵N abundance. Various computational tools and algorithms have been developed to deconvolve the mass spectra and isolate the signal originating from the experimental label.
Quantitative Data on ¹⁵N Natural Abundance
The following tables summarize the natural abundance of ¹⁵N in various human tissues and common cell lines. These values, expressed as δ¹⁵N (‰), highlight the tissue-specific variations.
| Tissue | Mean δ¹⁵N (‰) | Reference |
| Red Blood Cells | 8.2 ± 0.4 | [1] |
| Hair | Varies with diet | [1] |
| Liver (Cirrhotic) | Lower than healthy controls | [2] |
| Various Domestic Animals | Heart, Bladder, Diaphragm show higher values | |
| Wheat (Fertilized vs. Unfertilized) | Varies based on nitrogen source | [3] |
| Cell Line | Mean δ¹⁵N (‰ vs. air) | Reference |
| HeLa | -1.46 ± 0.11 | [4] |
| MCF7 | -1.55 ± 0.11 | [4] |
| HEK293 | Experiences metabolic scrambling of some ¹⁵N-labeled amino acids | [5] |
Experimental Protocols
Accurate and reproducible ¹⁵N labeling studies hinge on meticulous experimental design and execution. The following section outlines a generalized protocol for a SILAC experiment in mammalian cells, a widely used method for quantitative proteomics.
Detailed Methodology for a SILAC Experiment
1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard "light" amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of medium with "light" (¹⁴N) L-arginine and L-lysine, and another with "heavy" (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Cell Adaptation: Culture two separate populations of the chosen mammalian cell line (e.g., HeLa or HEK293) in the "light" and "heavy" media, respectively.
-
Passaging for Full Incorporation: Passage the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acids into the cellular proteome.[6][7] Monitor cell morphology and doubling time to ensure the heavy amino acids do not adversely affect cell health.
-
Verification of Incorporation (Optional but Recommended): After several passages, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, and analyzed by mass spectrometry to confirm the efficiency of label incorporation.
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (either "light" or "heavy"). The other population serves as the control.
3. Cell Lysis and Protein Extraction:
-
Harvest both the "light" and "heavy" cell populations.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates. This step is crucial for minimizing experimental variability.
-
In-solution or In-gel Digestion:
-
In-solution: Denature, reduce, and alkylate the proteins in the mixed lysate. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[8][9][10]
-
In-gel: Separate the mixed protein sample by SDS-PAGE. Excise the protein bands of interest or the entire gel lane. Destain, reduce, alkylate, and perform in-gel tryptic digestion.[11]
-
5. Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt and concentrate the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope label.[2][12]
6. Data Analysis and Correction for Natural ¹⁵N Abundance:
-
Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.
-
Crucially, apply a correction algorithm to account for the natural abundance of ¹⁵N and other isotopes (e.g., ¹³C). This step is essential for accurate quantification.[13] Software packages like IsoCorrectoR are available for this purpose.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a generalized SILAC experimental workflow and the mTOR signaling pathway's connection to amino acid sensing.
Caption: A generalized workflow for a SILAC experiment.
References
- 1. The diet-body offset in human nitrogen isotopic values: A controlled dietary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]
- 4. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Role of N-Acetyl-D-glucosamine in post-translational modifications.
An In-Depth Technical Guide to the Role of N-Acetyl-D-glucosamine in Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The "Sweet" Symphony of Cellular Regulation
Post-translational modifications (PTMs) are critical for expanding the functional diversity of the proteome, allowing cells to respond with agility to a myriad of internal and external signals. While phosphorylation has long been a central focus of signal transduction research, another dynamic and widespread PTM, O-linked β-N-acetylglucosamine (O-GlcNAc) glycosylation, has emerged as a crucial regulator of cellular physiology. O-GlcNAcylation is the covalent attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2]
This modification is highly dynamic, with a turnover rate comparable to protein phosphorylation, and acts as a key sensor of the cell's metabolic state.[3][4][5] Unlike the vast families of kinases and phosphatases that govern phosphorylation, the entire O-GlcNAc cycle is orchestrated by just a single pair of enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][5][6][7] This simplicity in regulation belies a profound complexity in function, as O-GlcNAcylation is deeply integrated with nutrient-sensing pathways and modulates fundamental processes including transcription, signal transduction, and protein stability.[1][8][9] Its dysregulation is implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders, making the O-GlcNAc pathway a compelling area for therapeutic development.[10][11][12]
The O-GlcNAc Cycling Machinery: A Nexus of Metabolism and Signaling
The level of protein O-GlcNAcylation is a direct reflection of cellular nutrient status, primarily through the Hexosamine Biosynthetic Pathway (HBP).
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a metabolic route that typically utilizes 2-5% of cellular glucose to produce the high-energy sugar donor for O-GlcNAcylation, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[8][13] This pathway integrates inputs from glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (uridine) metabolism, positioning OGT as a central metabolic sensor.[6][9] The rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][14]
The Enzymes of the Cycle: OGT and OGA
The dynamic addition and removal of O-GlcNAc is tightly controlled by two highly conserved enzymes.
-
O-GlcNAc Transferase (OGT): This enzyme catalyzes the transfer of GlcNAc from UDP-GlcNAc to the hydroxyl group of serine or threonine residues on target proteins.[1][15] Localized in the nucleus, cytoplasm, and mitochondria, OGT often functions within multi-protein complexes, which helps determine its substrate specificity.[3][13][16][17]
-
O-GlcNAcase (OGA): This enzyme is responsible for the hydrolytic removal of O-GlcNAc from proteins, reversing the action of OGT.[1][7]
Core Functional Roles of O-GlcNAcylation
O-GlcNAcylation influences a vast number of cellular processes, primarily through its intricate interplay with other PTMs and its direct regulation of protein function.
Crosstalk with Phosphorylation
A fundamental mechanism of O-GlcNAc signaling is its extensive crosstalk with phosphorylation. The two modifications often occur on the same or adjacent serine/threonine residues, leading to a competitive or "yin-yang" relationship where the presence of one modification can preclude the addition of the other.[3][16] This dynamic interplay can fine-tune signaling cascades, as the metabolic state (readout by O-GlcNAc) can directly influence phosphorylation-dependent pathways.[4][18] Furthermore, the enzymes of each pathway modify and regulate one another; for instance, many kinases and phosphatases are themselves O-GlcNAcylated, while OGT and OGA are regulated by phosphorylation.[3][16]
Regulation of Transcription and Gene Expression
O-GlcNAcylation is a pivotal regulator of gene expression. It modifies a wide array of nuclear proteins, including transcription factors, RNA Polymerase II (RNAP II), and histone proteins.[19][20][21] The functional consequences are diverse and context-dependent:
-
Transcription Factors: O-GlcNAcylation can alter the stability, subcellular localization, DNA-binding affinity, and interaction with co-factors for numerous transcription factors like p53, c-Myc, Sp1, and NF-κB.[11][19] For example, under hyperglycemic conditions, O-GlcNAcylation of the p65 subunit of NF-κB on Thr352 disrupts its interaction with its inhibitor, IκBα, promoting NF-κB's nuclear translocation and transcriptional activity.[10][11][19]
-
Basal Transcriptional Machinery: O-GlcNAc is found on many components of the basal transcription machinery.[21] The C-terminal domain (CTD) of RNAP II is O-GlcNAcylated at the start of the transcription cycle, a modification that is reciprocal to the phosphorylation required for transcriptional elongation.[20][21]
-
Epigenetics: OGT and OGA associate with chromatin-modifying complexes, and histones themselves are targets of O-GlcNAcylation, adding another layer to the "histone code" that regulates chromatin structure and gene accessibility.[13]
Quantitative Data Summary
Direct quantitative comparisons of O-GlcNAcylation's effects are often study-specific. However, the impact on protein function is significant and widely reported.
Table 1: Examples of Proteins Regulated by O-GlcNAcylation and Functional Outcomes
| Protein | Pathway/Function | Effect of O-GlcNAcylation | Reference(s) |
| NF-κB (p65) | Inflammation, Immunity | Increased nuclear translocation and transcriptional activity. | [10][11][19] |
| p53 | Tumor Suppression | Prevents phosphorylation at Thr155, thereby inhibiting ubiquitination and increasing stability. | [16] |
| c-Myc | Cell Proliferation | Increases protein stability and transcriptional activity. | [21] |
| Sp1 | Transcription | Increases nuclear localization and stability; can inhibit transactivation by disrupting TAF110 interaction. | [11][19] |
| YAP | Hippo Pathway, Growth | Prevents inhibitory phosphorylation at Ser127, promoting nuclear translocation and cell proliferation. | [6] |
| PFK1 | Glycolysis | Reduces enzyme activity, diverting glucose flux into the Pentose Phosphate Pathway (PPP). | [8][22] |
| eNOS | Vasodilation | Decreased activity due to reduced phosphorylation at the activating Ser1177 site. | [18] |
| Tau | Neuronal Cytoskeleton | Reciprocally inhibits hyperphosphorylation, which is associated with neurofibrillary tangles in Alzheimer's disease. | [3] |
| RNA Pol II (CTD) | Transcription | Occurs at transcription initiation and is removed for elongation, suggesting a role in regulating the transcription cycle. | [20][21] |
Experimental Protocols for the Study of O-GlcNAcylation
Studying this low-abundance and labile modification requires specialized and sensitive techniques.
Protocol 1: Detection and Quantification via Chemoenzymatic Labeling
This powerful method enables sensitive detection and quantification of O-GlcNAcylated proteins from complex lysates.[23] It involves enzymatically attaching a chemical reporter to O-GlcNAc, followed by covalent ligation to a probe for visualization or affinity purification.
Methodology:
-
Cell Lysis: Lyse cells or tissues in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the in vivo O-GlcNAcylation state.
-
Enzymatic Labeling: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the sugar donor UDP-GalNAz (N-azidoacetylgalactosamine).[23][24] The Y289L GalT specifically transfers the azide-containing sugar (GalNAz) onto terminal GlcNAc residues on proteins.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: Add an alkyne-containing probe to the azide-labeled lysate.[23] This reaction creates a stable covalent bond between the azide on the protein and the alkyne probe.
-
For Western Blotting: Use an alkyne-biotin or alkyne-fluorophore (e.g., TAMRA) probe.
-
For Stoichiometry: Use an alkyne-PEG tag of a defined mass (e.g., 2 kDa). The addition of each PEG tag will cause a distinct and quantifiable mobility shift on an SDS-PAGE gel.[23]
-
-
Analysis:
-
Western Blot: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP (for biotin) or a specific antibody (for a fluorescent tag). Quantify band intensity using densitometry.[23]
-
In-gel Fluorescence: If a fluorescent probe was used, the gel can be scanned directly for fluorescence.[23]
-
Mass Spectrometry: If an alkyne-biotin probe was used, the labeled proteins/peptides can be enriched on streptavidin beads for subsequent analysis.
-
Protocol 2: Enrichment and Site-Identification by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for identifying specific sites of O-GlcNAcylation and for performing large-scale quantitative O-GlcNAcomics.
Methodology:
-
Protein Extraction and Digestion: Extract proteins from cells/tissues (with OGA inhibitors) and digest into peptides using an enzyme like trypsin.
-
Enrichment of O-GlcNAcylated Peptides: O-GlcNAcylated peptides are typically low in abundance and require enrichment prior to MS analysis. Common methods include:
-
Lectin Affinity Chromatography: Use columns with immobilized Wheat Germ Agglutinin (WGA), which binds to GlcNAc.[25][26]
-
Chemoenzymatic Labeling & Affinity Purification: Perform chemoenzymatic labeling with an azide tag as described above, followed by a click reaction with alkyne-biotin. The biotinylated peptides can then be captured and highly enriched using streptavidin-coated beads.[23]
-
-
LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The labile nature of the O-GlcNAc modification under standard fragmentation methods (Collision-Induced Dissociation) has been a challenge. Newer fragmentation techniques like Electron Transfer Dissociation (ETD) are better at preserving the modification on the peptide backbone, allowing for more confident site localization.
-
Data Analysis: Use specialized software to search the acquired spectral data against a protein database to identify the O-GlcNAcylated peptides and pinpoint the exact serine or threonine modification sites.
Table 2: Summary of Quantitative Mass Spectrometry Methods for O-GlcNAcylation
| Method | Description | Application | Reference(s) |
| SILAC | Metabolic labeling where cells are grown in media with "light" or "heavy" isotopic amino acids. Labeled proteomes are mixed and analyzed together. | Relative quantification of O-GlcNAc changes between two cell populations (e.g., control vs. treated). | [27] |
| iTRAQ / TMT | Chemical labeling where digested peptides from different samples are tagged with isobaric mass tags. | Multiplexed relative quantification of O-GlcNAc changes across multiple samples (up to 16 or more). | [27][28] |
| Label-Free Quantification (LFQ) | Compares the MS signal intensity of identical peptides across different runs without isotopic or chemical labels. | Relative quantification; useful when metabolic or chemical labeling is not feasible. | [29] |
| Multiple Reaction Monitoring (MRM) | A targeted approach that specifically monitors for known O-GlcNAcylated peptides and their fragments, offering high sensitivity and reproducibility. | Absolute or relative quantification of a predefined set of O-GlcNAcylated proteins/sites. | [27] |
Implications for Drug Development
The central role of O-GlcNAcylation in sensing metabolic state and regulating signaling pathways makes it a critical hub in the pathology of metabolic and proliferative diseases.
-
Diabetes and Insulin Resistance: Hyperglycemia leads to increased flux through the HBP, causing hyper-O-GlcNAcylation of proteins involved in the insulin signaling cascade, which contributes to insulin resistance.[8][30]
-
Cancer: Many cancer cells exhibit altered glucose metabolism (the Warburg effect), leading to elevated HBP flux and increased protein O-GlcNAcylation. This modification promotes the stability and activity of oncoproteins and transcription factors (e.g., c-Myc, NF-κB) that drive cell growth and proliferation.[10][31]
-
Neurodegenerative Diseases: In contrast to cancer and diabetes, neurodegenerative conditions like Alzheimer's disease are often associated with reduced brain glucose metabolism and decreased O-GlcNAcylation.[8][12] O-GlcNAcylation of the protein Tau is known to inhibit its pathological hyperphosphorylation.[3]
This disease linkage makes OGT and OGA highly attractive therapeutic targets. Small molecule inhibitors of OGA, such as Thiamet-G , can effectively increase global O-GlcNAc levels. These inhibitors are being actively investigated as a therapeutic strategy for Alzheimer's and Parkinson's disease, with the goal of restoring protective O-GlcNAcylation on key neuronal proteins.[10][12] Conversely, developing specific OGT inhibitors is a promising strategy for cancer and metabolic diseases, aiming to reduce the pro-proliferative effects of hyper-O-GlcNAcylation. The challenge lies in achieving substrate-specific modulation to minimize off-target effects.
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 6. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. ahajournals.org [ahajournals.org]
- 10. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging link between O-GlcNAcylation and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 15. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 26. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. quantitative-analysis-of-o-glcnacylation-in-combination-with-isobaric-tag-labeling-and-chemoenzymatic-enrichment - Ask this paper | Bohrium [bohrium.com]
- 29. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 30. youtube.com [youtube.com]
- 31. researchgate.net [researchgate.net]
Unlocking Glycosylation Pathways: A Technical Guide to 15N Labeled Sugar Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the study of these pathways essential for biomarker discovery and therapeutic development.[2][3] Stable isotope labeling, particularly with ¹⁵N, offers a powerful and non-invasive method to trace and quantify the dynamics of glycan biosynthesis and turnover.[4][5] This technical guide provides an in-depth overview of utilizing ¹⁵N labeling to elucidate glycosylation pathways, with a focus on methodologies, data interpretation, and applications in drug development.
The primary route for incorporating ¹⁵N into glycans is through metabolic labeling with amide-¹⁵N-L-glutamine.[6][7] The amide nitrogen from glutamine is the sole nitrogen donor for the hexosamine biosynthetic pathway (HBP), which produces the amino sugars N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acids – foundational components of N-linked and O-linked glycans.[6][7][8] This strategy allows for the efficient and predictable introduction of a stable isotope label into a wide range of glycans for mass spectrometry-based analysis.[6]
The Hexosamine Biosynthetic Pathway: The Gateway for ¹⁵N Labeling
The hexosamine biosynthetic pathway (HBP) is central to the ¹⁵N labeling strategy. It begins with fructose-6-phosphate and utilizes the amide nitrogen from glutamine to produce UDP-GlcNAc, a key precursor for all amino sugars.[6][9] By supplying cells with media containing L-glutamine where the amide nitrogen is replaced with its heavy isotope (¹⁵N), all subsequent amino sugars synthesized via this pathway will be labeled.[6] This results in a predictable mass shift for each incorporated amino sugar, allowing for their differentiation and quantification by mass spectrometry.[6][7] For instance, each GlcNAc, GalNAc, or sialic acid residue in a glycan will have its mass increased by approximately 1 Dalton.[6]
Experimental Protocols and Data
Protocol 1: Metabolic Labeling of Cultured Cells with Amide-¹⁵N-Gln
This protocol, often referred to as Isotopic Detection of Aminosugars with Glutamine (IDAWG), is adapted from methodologies described in the literature.[6][7]
1. Cell Culture Preparation:
- Culture cells of interest (e.g., murine embryonic stem cells, breast cancer cell lines) under standard conditions to ~80% confluency.[6][7]
- Use a glutamine-free cell culture medium formulation. This is standard for many media as glutamine is unstable in solution.[6]
- Prepare two sets of media:
- "Light" Medium: Supplement glutamine-free medium with standard L-Glutamine to a final concentration of 2 mM.[6]
- "Heavy" Medium: Supplement glutamine-free medium with amide-¹⁵N-L-Glutamine (98-99% enrichment) to a final concentration of 2 mM.[6]
- For optimal labeling, include 10% dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glutamine.[7]
2. Metabolic Labeling:
- Wash the cells with phosphate-buffered saline (PBS).
- Replace the standard medium with either "Light" (control) or "Heavy" (experimental) medium.
- Culture the cells for a sufficient period to allow for protein and glycan turnover, typically 2-3 days or several passages, to achieve high levels of ¹⁵N incorporation.[6]
3. Sample Harvesting and Glycan Analysis:
- Harvest the "Light" and "Heavy" cell populations separately.
- Lyse the cells and extract proteins.
- For N-glycan analysis, denature the proteins and release the N-glycans using an enzyme such as PNGase F.[10]
- For O-glycan analysis, proceed with chemical methods like beta-elimination.[10]
- Purify the released glycans using methods like solid-phase extraction (e.g., C18 cartridges).[10]
- Analyze the purified glycans by mass spectrometry (e.g., FT-MS, MALDI-TOF) to determine the extent of ¹⁵N incorporation and perform relative quantification.[6]
Quantitative Data: ¹⁵N Incorporation Efficiency
The efficiency of metabolic labeling is a critical parameter. High incorporation ensures accurate quantification. Studies have consistently shown high levels of ¹⁵N incorporation into glycans using the amide-¹⁵N-Gln labeling strategy.
| Cell Type | Labeled Precursor | Duration | Incorporation Efficiency | Analytical Method | Reference |
| Murine Embryonic Stem Cells | Amide-¹⁵N-Gln (2 mM) | 3 days | 96-98% | FT-MS | [6] |
| 231BR Breast Cancer Cells | Amide-¹⁵N-Gln (10 mM) | N/A | High (clear isotopic shift) | LC-SPS-MS3 | [7] |
| HEK293 Cells | ¹⁵N-labeled Amino Acids | N/A | 30-52% (protein-level) | FTICR-MS | [2] |
| Saccharomyces cerevisiae | ¹⁵N source (unspecified) | N/A | 90.6% (protein-level) | NMR | [11] |
Note: Data from protein-level labeling is included for comparison, highlighting the high efficiency achievable for glycan-specific labeling via the HBP.
Advanced Applications: Quantitative Glycoproteomics Workflow
A significant application of ¹⁵N labeling is in quantitative glycoproteomics, where the goal is to identify and quantify changes in specific glycopeptides (a peptide with an attached glycan) between different biological states. This provides site-specific information about glycosylation changes.[1][7] A powerful approach combines ¹⁵N metabolic labeling with chemical labeling, such as Tandem Mass Tags (TMT), for multiplexed analysis.[1][7]
Protocol 2: Combined ¹⁵N Metabolic Labeling and TMTpro Multiplexing
This protocol enables the simultaneous comparison of multiple samples, enhancing throughput and quantitative accuracy.[1][7]
1. Metabolic Labeling:
- Culture multiple sets of cells. For a simple comparison, grow one set in "Light" (¹⁴N-Gln) medium and another in "Heavy" (¹⁵N-Gln) medium as described in Protocol 1.[7] This can be expanded to multiple conditions per isotopic label.
2. Protein Extraction and Digestion:
- Harvest and combine the "Light" and "Heavy" cell populations at a 1:1 ratio based on cell count or protein amount.[1]
- Perform protein extraction, reduction, alkylation, and digestion with an enzyme like trypsin to generate peptides and glycopeptides.
3. TMT Labeling:
- Label the digested peptide/glycopeptide mixture with isobaric tandem mass tags (e.g., TMTpro) according to the manufacturer's protocol.[7] Each TMT reagent has the same total mass but produces a unique reporter ion upon fragmentation, allowing for relative quantification of the peptides from different original samples.[3][7]
4. Glycopeptide Enrichment:
- Enrich for glycopeptides to reduce sample complexity and increase the likelihood of their detection. Common methods include hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.[7]
5. Mass Spectrometry Analysis:
- Analyze the enriched glycopeptides using an advanced LC-MS method like Liquid Chromatography-Synchronous Precursor Selection-MS3 (LC-SPS-MS3).[1][7]
- MS1 Scan: Detects the precursor ions of the glycopeptides. The ¹⁴N and ¹⁵N labeled versions of the same glycopeptide will appear as distinct peaks separated by a mass difference corresponding to the number of amino sugars.
- MS2 Scan: Fragments the precursor ion to generate sequence information for the peptide backbone and identify the attached glycan.
- MS3 Scan: Isolates a specific fragment ion from the MS2 spectrum and fragments it further to generate the TMT reporter ions for quantification.[7] This minimizes interference and improves accuracy.[1]
6. Data Analysis:
- Use specialized software to identify the glycopeptides and quantify the relative abundance of the TMT reporter ions.
- Correct for isotopic impurities in both the ¹⁵N label and the TMT reagents to ensure high quantitative accuracy.[1]
Quantitative Data: Site-Specific Glycosylation Changes
This combined approach allows for the precise quantification of individual glycopeptides, revealing changes in glycosylation at specific protein sites under different conditions.
| Glycopeptide ID | Protein | Glycosylation Site | Fold Change (Condition B vs. A) | p-value |
| G12345_1 | EGFR | Asn-503 | +2.5 | <0.01 |
| G12345_2 | EGFR | Asn-503 | +1.8 | <0.05 |
| G67890_1 | Integrin | Asn-122 | -3.2 | <0.01 |
This is an illustrative table representing typical data output. Gxxxxx_x refers to a specific glycoform on a specific peptide.
Relevance in Drug Development
The ability to precisely track and quantify glycosylation provides significant advantages in the field of drug development.[4]
-
Biomarker Discovery: Comparing the glycoproteomes of healthy versus diseased tissues or cells can identify specific glycosylation patterns that serve as novel biomarkers for diagnosis, prognosis, or patient stratification.[2][3]
-
Target Identification and Validation: Changes in the glycosylation of specific proteins can reveal their involvement in disease pathways, highlighting them as potential therapeutic targets.[4]
-
Mechanism of Action Studies: Researchers can assess how a drug candidate alters glycosylation pathways, providing insights into its mechanism of action and potential off-target effects.
-
Biopharmaceutical Production: For therapeutic glycoproteins like monoclonal antibodies, controlling glycosylation is critical for efficacy and safety. ¹⁵N labeling can be used in cell line development to monitor and optimize the production of specific, desired glycoforms.[12]
Conclusion
Metabolic labeling with ¹⁵N-containing precursors, primarily amide-¹⁵N-L-glutamine, is a robust and highly efficient method for introducing a stable isotope into the core of glycan structures. This technique, especially when coupled with advanced mass spectrometry and other labeling strategies like TMT, provides an unparalleled ability to perform quantitative glycomic and glycoproteomic analyses. For researchers in basic science and drug development, these methods offer a powerful toolkit to dissect the complexity of glycosylation, uncover its role in disease, and accelerate the development of new diagnostics and therapeutics.
References
- 1. 15N metabolic labeling-TMT multiplexing approach to facilitate the quantitation of glycopeptides derived from cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
- 7. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurisotop.com [eurisotop.com]
- 10. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic15N labeling of the N-glycosylated immunoglobulin G1 Fc with an engineered Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: Utilizing ¹⁵N-Acetyl-D-glucosamine for Enhanced NMR Spectroscopy of Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. However, its application to glycoproteins is often hindered by the inherent heterogeneity and complex nature of their glycan moieties, which leads to spectral overlap and complexity.[1][2] Isotope labeling is a key strategy to overcome these challenges. Specifically, incorporating the stable isotope ¹⁵N into N-Acetyl-D-glucosamine (GlcNAc), a ubiquitous monosaccharide in N-linked glycans, provides a selective handle to probe glycan structure and behavior without perturbing the glycoprotein's native state.[3][4]
This application note details protocols for the site-specific enzymatic and metabolic incorporation of ¹⁵N-GlcNAc into glycoproteins. It also describes how two-dimensional ¹H-¹⁵N heteronuclear NMR experiments can be used to analyze the labeled glycoproteins, providing insights into glycan-protein interactions, conformational dynamics, and the monitoring of glycan remodeling processes.[5][6]
Key Applications
-
Site-Specific Resonance Assignment: The introduction of a ¹⁵N label at a specific GlcNAc residue simplifies complex spectra, allowing for a more straightforward assignment of NMR resonances.[6]
-
Probing Glycan-Protein Interactions: Changes in the ¹H-¹⁵N chemical shifts of the labeled GlcNAc can reveal direct interactions between the glycan and the protein surface, providing information on glycan conformation and stabilization.[4][6]
-
Characterizing Glycan Dynamics: The intensity and line width of the ¹H-¹⁵N cross-peaks provide qualitative and quantitative information about the motion of the GlcNAc residue relative to the protein core.[6]
-
Monitoring Enzymatic Reactions: The appearance of new signals in the ¹H-¹⁵N spectrum serves as a direct and unambiguous reporter for the successful enzymatic addition of GlcNAc during in vitro glycan remodeling.[6]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental and biological processes involved in labeling glycoproteins with ¹⁵N-GlcNAc.
Caption: Workflow for in vitro enzymatic labeling of glycoproteins with ¹⁵N-GlcNAc.
Caption: The Hexosamine Biosynthesis Pathway for metabolic labeling using [¹⁵N]Glutamine.
Protocols
Protocol 1: In Vitro Enzymatic Remodeling and Labeling of IgG1-Fc
This protocol describes the site-specific labeling of N-glycans on a model glycoprotein, the fragment crystallizable (Fc) region of immunoglobulin G1 (IgG1), by rebuilding the glycan from a core structure.[4][6]
1. Preparation of Core-Glycosylated Fc (paucimannose): a. Start with IgG1-Fc expressed in HEK293F cells, which typically bears complex-type biantennary N-glycans. b. Digest the purified Fc fragment with Neuraminidase to remove terminal sialic acids. c. Subsequently, treat with β-1,4-galactosidase to remove galactose residues. d. Finally, use a commercially available N-acetylhexosaminidase to generate a paucimannose N-glycan structure (Man₃GlcNAc₂), which serves as the acceptor substrate.[7] e. Purify the remodeled Fc fragment using protein A affinity chromatography.
2. Enzymatic Synthesis of UDP-[¹³C,¹⁵N]GlcNAc (can be adapted for ¹⁵N only): Note: UDP-[¹⁵N]GlcNAc can also be commercially sourced. The following is a one-pot enzymatic synthesis method.[6] a. Prepare a reaction mixture containing:
- [¹⁵N]Glutamine
- Glucose (or [¹³C]Glucose for dual labeling)
- ATP, UTP
- A cocktail of enzymes: hexokinase, phosphoglucose isomerase, glutamine-fructose-6-phosphate transaminase (GFAT), GlcNAc-phosphate acetyltransferase, phosphoglucomutase, and UDP-GlcNAc pyrophosphorylase. b. Incubate the reaction mixture to allow for the conversion to UDP-[¹⁵N]GlcNAc. The reaction progress can be monitored by mass spectrometry.
3. Gnt1-Catalyzed Labeling of the Fc Fragment: a. Prepare a reaction mixture containing the paucimannose-Fc, the synthesized UDP-[¹⁵N]GlcNAc, and N-acetylglucosaminyltransferase I (Gnt1). b. Gnt1 will catalyze the transfer of [¹⁵N]GlcNAc to the terminal α-1,3-linked mannose residue of the paucimannose core. c. Incubate the reaction at 37°C. The reaction typically proceeds to >95% completion.[6] d. (Optional) For dual labeling, a subsequent reaction can be performed using N-acetylglucosaminyltransferase II (Gnt2) to add a second [¹⁵N]GlcNAc to the α-1,6-linked mannose.[6]
4. Purification and NMR Sample Preparation: a. Purify the ¹⁵N-labeled Fc fragment from the reaction mixture using protein A affinity chromatography. b. Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.0). c. Concentrate the sample to 0.5 – 1.0 mM. d. Add 5-10% D₂O for the NMR lock.
Protocol 2: Metabolic Labeling in HEK293 Cells
This protocol leverages the cell's natural biosynthetic pathways to incorporate ¹⁵N into GlcNAc residues.
1. Cell Culture Medium Preparation: a. Prepare a custom Freestyle293 culture medium that lacks amino acids and carbohydrates.[8] b. Supplement the medium with all necessary amino acids, except for glutamine, at a standard concentration (e.g., 100 mg/L). c. Add ¹⁵N-labeled L-glutamine as the sole source of glutamine, typically at 1 g/L.[8] The side chain amide nitrogen of glutamine is the donor for GlcNAc biosynthesis.[5] d. Add glucose as the carbon source (e.g., 3 g/L).
2. Glycoprotein Expression: a. Adapt HEK293F suspension cells to the custom ¹⁵N-labeling medium. b. Transiently transfect the cells with the expression plasmid for the glycoprotein of interest. c. Culture the cells for the required duration to allow for protein expression and secretion. During this time, the ¹⁵N label from glutamine will be incorporated into the UDP-GlcNAc pool and subsequently into the N-glycans of the expressed glycoprotein.
3. Purification and Sample Preparation: a. Harvest the cell culture supernatant containing the secreted glycoprotein. b. Purify the ¹⁵N-labeled glycoprotein using an appropriate chromatography strategy (e.g., affinity, ion exchange, size exclusion). c. Prepare the final sample for NMR analysis as described in Protocol 1, Step 4.
NMR Data Acquisition and Analysis
The primary experiment for analyzing ¹⁵N-GlcNAc labeled glycoproteins is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[5]
-
¹H-¹⁵N HSQC: This experiment correlates the nitrogen atom in the N-acetyl group with its directly attached proton. It produces a single cross-peak for each unique ¹⁵N-labeled GlcNAc residue in the glycoprotein.
-
Analysis: The appearance of a peak in the ¹H-¹⁵N HSQC spectrum confirms the successful incorporation of the label.[6] The chemical shift of this peak is highly sensitive to the local chemical environment. Therefore, changes in the peak's position or intensity upon addition of a binding partner can be used to map interaction sites. Furthermore, the narrow line widths of the peaks indicate significant motion of the GlcNAc residue relative to the protein.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from NMR studies of labeled glycans.
Table 1: Representative ¹⁵N Chemical Shifts of N-Acetyl Groups in Glycosaminoglycans. [5]
| Glycosaminoglycan (GAG) | Sulfation Pattern of GalNAc | ¹⁵N Chemical Shift (ppm) |
| Chondroitin Sulfate A (CS-A) | 4-sulfated | 120.9 |
| Chondroitin Sulfate C (CS-C) | 6-sulfated | 121.6 |
| Oversulfated CS (OSCS) | 4,6-disulfated | 121.2 |
Note: These data demonstrate the sensitivity of the ¹⁵N chemical shift to the local electrostatic environment, such as sulfation patterns on neighboring residues.
Table 2: NMR Experimental Parameters for ¹⁵N-Labeled IgG1-Fc. [6]
| Parameter | Value |
| Spectrometer Field Strength | 16.4 T (700 MHz ¹H) |
| Temperature | 30 °C |
| Typical Protein Concentration | ~0.5 - 1.0 mM |
| Key Experiment | 2D ¹H-¹⁵N HSQC-TROSY |
| Expected ¹H Shift Range (GlcNAc N-H) | ~8.0 - 9.0 ppm |
| Expected ¹⁵N Shift Range (GlcNAc N-H) | ~120 - 125 ppm |
Note: The use of TROSY-based experiments can be beneficial for larger glycoproteins to improve spectral quality.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Glycosaminoglycans by 15N-NMR Spectroscopy and in vivo Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular N-Glycan/Polypeptide Interactions Observed at Multiple N-Glycan Remodeling Steps through [13C,15N]-N-Acetylglucosamine Labeling of Immunoglobulin G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Detection of N-Acetyl-D-glucosamine-15N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the detection and quantification of ¹⁵N-labeled N-Acetyl-D-glucosamine (GlcNAc-¹⁵N) using mass spectrometry. These methods are critical for researchers in drug development and various scientific fields studying glycosylation, metabolic pathways, and protein function.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide involved in numerous biological processes, including the formation of glycoproteins and glycosaminoglycans. The use of stable isotope labeling, specifically with ¹⁵N, allows for the sensitive and accurate quantification of GlcNAc metabolism and its incorporation into biomolecules. Mass spectrometry is the analytical method of choice for these studies due to its high sensitivity and specificity. This document outlines protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based approaches for the analysis of GlcNAc-¹⁵N.
Signaling Pathway: Hexosamine Biosynthetic Pathway
The incorporation of ¹⁵N into N-Acetyl-D-glucosamine is achieved through the hexosamine biosynthetic pathway. The amide side-chain of glutamine serves as the sole nitrogen donor for the synthesis of amino sugars.[1] By providing cells with L-Glutamine (amide-¹⁵N), the ¹⁵N isotope is metabolically incorporated into GlcNAc, GalNAc, and sialic acids. This results in a mass increase of +1 Da for each incorporated amino sugar, enabling its differentiation from the unlabeled form by mass spectrometry.[1]
Experimental Protocols
Protocol 1: LC-MS/MS for Quantification of N-Acetyl-D-glucosamine in Plasma
This protocol is adapted for the quantification of GlcNAc in human plasma and can be modified for ¹⁵N-labeled GlcNAc by adjusting the mass transitions.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., formic acid) can be used.[4]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Tandem MS)
-
Mass Transitions:
Protocol 2: GC-MS/MS for Quantification of N-Acetyl-D-glucosamine
This protocol is suitable for the analysis of GlcNAc in biological samples, with derivatization being a key step.
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in the LC-MS/MS protocol.
-
Evaporate the supernatant to complete dryness.
-
Derivatize the dried sample using ethoximation followed by trimethylsilylation to make the analyte volatile for GC analysis.[5]
2. Gas Chromatography
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[5]
-
Injection Mode: Splitless injection (1 µL) at 220°C.[5]
-
Temperature Program: 70°C (hold for 1 min), ramp at 30°C/min to 240°C, then at 2°C/min to 260°C, and finally at 30°C/min to 310°C (hold for 3 min).[5]
3. Mass Spectrometry (Tandem MS or TOF)
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: MS/MS or Time-of-Flight (TOF) can be used for accurate mass measurements.[5] The mass isolation window for MS/MS can be set to 2.5 m/z.[5]
-
Mass Spectra: The mass spectra of the derivatized GlcNAc and its ¹⁵N-labeled counterpart will be used for identification and quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of N-Acetyl-D-glucosamine.
Table 1: LC-MS/MS Quantitative Parameters
| Parameter | Value | Reference |
| Linear Range | 20 - 1280 ng/mL | [2][3] |
| Limit of Quantitation | ≤ 10 ng/mL | [3] |
| Limit of Detection | ~3 ng/mL | [3] |
Table 2: Mass Spectrometry Transitions for MRM
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| N-Acetyl-D-glucosamine | 220.3 | 118.9 | [2][3] |
| ¹³C₆-N-acetylglucosamine (IS) | 226.4 | 123.2 | [2][3] |
Experimental Workflow
The general workflow for the quantitative analysis of GlcNAc-¹⁵N using metabolic labeling and mass spectrometry is depicted below.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-N-Acetyl-D-glucosamine, TMS [webbook.nist.gov]
Application Notes and Protocols for Metabolic Labeling of Cells with N-Acetyl-D-glucosamine-¹⁵N for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This modification is crucial for a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.[1][2] The study of O-GlcNAcylation dynamics and stoichiometry is therefore of significant interest in both basic research and drug development.
Metabolic labeling with stable isotopes has become a powerful tool for quantitative proteomics.[3] This application note details a method for the metabolic labeling of cells using N-Acetyl-D-glucosamine-¹⁵N (¹⁵N-GlcNAc) to enable the quantitative analysis of O-GlcNAcylated proteins by mass spectrometry. By providing cells with ¹⁵N-GlcNAc, the heavy isotope is incorporated into the UDP-GlcNAc pool via the hexosamine salvage pathway and subsequently transferred onto proteins by O-GlcNAc transferase (OGT).[4][5] The resulting mass shift in O-GlcNAcylated peptides allows for their differentiation from their unlabeled counterparts and their relative quantification.
Principle of the Method
The core of this technique lies in the metabolic incorporation of a stable isotope into the O-GlcNAc modification itself.
-
Metabolic Labeling: Cells are cultured in a medium supplemented with ¹⁵N-GlcNAc. The cells utilize the salvage pathway to convert this exogenous ¹⁵N-GlcNAc into ¹⁵N-labeled UDP-GlcNAc.[4][5]
-
Incorporation into Proteins: O-GlcNAc transferase (OGT) uses the ¹⁵N-labeled UDP-GlcNAc pool to glycosylate target proteins.
-
Sample Preparation: "Heavy" (¹⁵N-labeled) and "light" (unlabeled) cell populations are harvested, combined, and processed for proteomic analysis. This includes cell lysis, protein extraction, and enzymatic digestion (typically with trypsin).
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry. O-GlcNAcylated peptides from the labeled population will exhibit a mass shift corresponding to the incorporation of one ¹⁵N atom (+1.00 Da) per GlcNAc moiety.
-
Data Analysis and Quantification: The relative abundance of the heavy and light forms of each O-GlcNAcylated peptide is determined by comparing the signal intensities of the isotopic pairs in the mass spectra. This allows for the quantification of changes in O-GlcNAcylation levels between different experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway for label incorporation and the overall experimental workflow.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Monitoring of Protein O-GlcNAcylation by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
Application Notes and Protocols for Quantifying Protein Glycosylation with 15N Labeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic attachment of glycans to proteins, is a critical post-translational modification that plays a fundamental role in a vast array of biological processes, including cell signaling, adhesion, and immune responses.[1][2] Aberrant glycosylation is increasingly recognized as a hallmark of various diseases, including cancer, making the quantitative analysis of glycoproteins a vital tool in biomarker discovery and drug development.[2]
Metabolic labeling with stable isotopes, such as ¹⁵N, offers a powerful and accurate approach for the quantitative analysis of protein glycosylation.[3][4] By introducing ¹⁵N-labeled precursors into cell culture, researchers can uniformly label either the glycan or the protein backbone of glycoproteins.[2][5] Subsequent analysis by mass spectrometry (MS) allows for the precise relative quantification of glycosylation changes between different cell states or conditions.[3]
This document provides detailed application notes and experimental protocols for quantifying protein glycosylation using ¹⁵N-labeled precursors, focusing on the Isotopic Detection of Aminosugars with Glutamine (IDAWG) method, which specifically labels the glycan moieties.[1][2][6]
Signaling Pathway: Hexosamine Biosynthetic Pathway
The quantification of glycans using ¹⁵N-labeled glutamine relies on the hexosamine biosynthetic pathway (HBP). Glutamine serves as the sole nitrogen donor for the synthesis of amino sugars, which are the foundational building blocks of N-linked and O-linked glycans.[6] By providing cells with L-glutamine containing ¹⁵N in the amide group, the isotopic label is efficiently incorporated into glucosamine-6-phosphate and subsequently into all amino sugar-containing glycans, such as N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acids.[6]
References
- 1. 15N metabolic labeling-TMT multiplexing approach to facilitate the quantitation of glycopeptides derived from cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukisotope.com [ukisotope.com]
Application Notes and Protocols for Optimal Uptake of N-Acetyl-D-glucosamine-15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the cellular uptake of 15N-labeled N-Acetyl-D-glucosamine (GlcNAc-15N). The protocols outlined below are designed to facilitate the accurate measurement of GlcNAc-15N incorporation into key metabolic pathways, aiding in the study of glycosylation, nutrient sensing, and drug development.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a critical amino sugar that serves as a fundamental building block for complex carbohydrates and a key signaling molecule in various cellular processes. As the primary substrate for the Hexosamine Biosynthetic Pathway (HBP), GlcNAc is converted to uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all N- and O-linked glycosylation.[1][2] The availability of GlcNAc, along with glucose and glutamine, directly influences the flux through the HBP and subsequent glycosylation events that are crucial for protein function, cell signaling, and overall cellular homeostasis. Dysregulation of the HBP is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]
The use of stable isotope-labeled GlcNAc, such as N-Acetyl-D-glucosamine-15N (GlcNAc-15N), allows for the precise tracing and quantification of its metabolic fate within the cell. This enables researchers to dissect the intricate interplay between nutrient availability and cellular glycosylation patterns, providing valuable insights for therapeutic intervention.
Key Signaling Pathways
The metabolism of GlcNAc is primarily governed by two interconnected pathways: the Hexosamine Biosynthetic Pathway (HBP) and the GlcNAc Salvage Pathway.
-
Hexosamine Biosynthetic Pathway (HBP): This de novo pathway synthesizes UDP-GlcNAc from glucose, glutamine, acetyl-CoA, and UTP.[2][5] The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), integrates signals from glucose and glutamine availability.[5]
-
GlcNAc Salvage Pathway: This pathway allows cells to utilize exogenous GlcNAc. GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-phosphate, which then enters the HBP to be converted into UDP-GlcNAc.[5] Supplementing cells with GlcNAc can bypass the initial steps of the HBP and directly fuel UDP-GlcNAc synthesis.[6]
Optimizing Cell Culture Conditions
The efficiency of GlcNAc-15N uptake and its incorporation into UDP-GlcNAc is influenced by several factors in the cell culture environment.
Nutrient Concentrations
The concentrations of glucose and glutamine in the culture medium can significantly impact the metabolic flux through the HBP and the utilization of exogenous GlcNAc.
-
Glucose: High glucose levels can increase the de novo synthesis of UDP-GlcNAc, potentially competing with the incorporation of GlcNAc from the salvage pathway. Conversely, glucose deprivation has been shown to reduce glutamine uptake, which could enhance the relative contribution of the GlcNAc salvage pathway.[6]
-
Glutamine: As a key substrate for GFAT, glutamine availability is crucial for the HBP. Glutamine limitation can suppress the de novo pathway, potentially increasing the reliance on the salvage pathway for UDP-GlcNAc synthesis.[2]
-
N-Acetyl-D-glucosamine (GlcNAc): The concentration of exogenous GlcNAc will directly influence its uptake and utilization. Studies have used a wide range of concentrations, from micromolar to millimolar.[7][8] The optimal concentration will likely depend on the cell type and experimental goals.
Table 1: Recommended Nutrient Concentration Ranges for Optimal GlcNAc-15N Uptake
| Nutrient | Concentration Range | Notes |
| Glucose | Low (1-5 mM) to High (25 mM) | Start with the standard concentration for your cell line and titrate down to assess the impact on GlcNAc-15N uptake. |
| Glutamine | 0.5 - 4 mM | Standard culture medium concentrations are typically 2-4 mM. Lowering glutamine may enhance salvage pathway flux. |
| GlcNAc-15N | 1 - 20 mM | Titration is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. Higher concentrations may be needed to compete with endogenous synthesis.[8] |
Cell Line Selection
Different cell lines exhibit varying capacities for GlcNAc uptake and metabolism. Cancer cell lines, in particular, often display elevated HBP flux and may have a higher demand for GlcNAc.[3][4]
Table 2: Examples of Cell Lines Used in GlcNAc-Related Studies
| Cell Line | Cell Type | Key Characteristics |
| MDA-MB-231BR | Human Breast Cancer | Known to have altered glycosylation patterns.[9] |
| CRL-1620 | Human Brain Cancer | Used in studies comparing glycan expression in different media.[9] |
| CHO (Chinese Hamster Ovary) | Ovarian Epithelial | Commonly used for recombinant protein production with a focus on glycosylation.[10] |
| Human CD4+ T cells | Human Immune Cells | Used to study the immunomodulatory effects of GlcNAc.[8] |
| U937 | Human T-lymphoma | Expresses specific polylactosamine-type N-glycans.[11] |
| MKN45 | Human Gastric Cancer | Shows specific glycan expression patterns.[11] |
Experimental Protocols
The following protocols provide a framework for conducting GlcNAc-15N uptake experiments and analyzing the resulting labeled metabolites.
Protocol 1: Cell Culture and 15N-GlcNAc Labeling
This protocol describes the general procedure for labeling cultured cells with GlcNAc-15N.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (GlcNAc-15N)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentrations of glucose, glutamine, and GlcNAc-15N. Ensure the GlcNAc-15N is fully dissolved.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal labeling duration.
-
Cell Harvesting: At each time point, proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction
This protocol outlines a common method for extracting polar metabolites, including UDP-GlcNAc, from cultured cells.[12]
Materials:
-
Ice-cold 80% Methanol (MS-grade)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >10,000 x g
-
Liquid nitrogen (optional)
Procedure:
-
Quenching and Washing:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
-
Metabolism Arrest (Optional but Recommended): Snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate for rapid quenching of metabolic activity.[12]
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).
-
Incubate on a rocking platform at 4°C for 15 minutes.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the plate into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
Protocol 3: Analysis of 15N-labeled UDP-GlcNAc by LC-MS/MS
This protocol provides a general workflow for the analysis of 15N-labeled UDP-GlcNAc using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., amide-based) is recommended for separating UDP-GlcNAc and its isomers.[13][14]
Sample Preparation:
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for HILIC chromatography, typically a mixture of acetonitrile and water.
LC-MS/MS Method:
-
Mobile Phases: Use a gradient of mobile phases appropriate for HILIC, such as acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium hydroxide).[14]
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition from the precursor ion of 15N-UDP-GlcNAc to a specific product ion. The mass shift due to the 15N label must be accounted for in the method setup.
-
Data Presentation
Table 3: Quantitative Parameters for GlcNAc Uptake and Metabolism
| Parameter | Value | Cell Type/Condition | Source |
| Km for GlcNAc Kinase | 0.04 - 0.06 mM | Rat Liver and Kidney | [15] |
| UDP-GlcNAc Concentration | ~2-fold increase | Cultured adipocytes with increased glucose | [2] |
| GlcNAc Uptake (Apparent Km) | Not determined for mammalian cells | Marine Bacteria (for reference) | [16] |
| Inhibitory Concentration (GlcN) | 5-10 mM (inhibits GAG synthesis) | Human Articular Chondrocytes | [17] |
| Stimulatory Concentration (GlcNAc) | 1-5 mM (stimulates HA synthesis) | Human Articular Chondrocytes | [17] |
| GlcNAc concentration for T-cell modulation | 5-80 mM | Human CD4+ T cells | [8] |
Conclusion
Optimizing cell culture conditions is paramount for achieving robust and reproducible results in studies involving this compound. By carefully considering the interplay of glucose, glutamine, and GlcNAc concentrations, and by selecting appropriate cell lines, researchers can effectively trace the metabolic fate of GlcNAc-15N. The provided protocols offer a solid foundation for designing and executing experiments to investigate the critical role of the hexosamine biosynthetic and salvage pathways in health and disease. The use of advanced analytical techniques such as LC-MS/MS is essential for the accurate quantification of 15N incorporation, providing valuable data for drug development and a deeper understanding of cellular metabolism.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]
- 3. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. athenaes.com [athenaes.com]
- 8. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycome Profiling of Cancer Cell Lines Cultivated in Physiological and Commercial Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative studies on glycoproteins expressing polylactosamine-type N-glycans in cancer cells [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Widespread N-Acetyl-d-Glucosamine Uptake among Pelagic Marine Bacteria and Its Ecological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Acetyl-D-glucosamine-15N Labeling in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that serves as a critical building block for major components of the bacterial cell envelope, including peptidoglycan (PGN) and lipopolysaccharides (LPS).[1][2] Isotopic labeling of GlcNAc with ¹⁵N provides an invaluable tool for studying bacterial cell wall biosynthesis, glycan metabolism, and the structural analysis of proteins and carbohydrates by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Escherichia coli is an ideal host for producing ¹⁵N-labeled GlcNAc-containing molecules due to its well-characterized genetics and metabolic pathways. This document provides a detailed protocol for the metabolic labeling of E. coli using ¹⁵N-labeled N-Acetyl-D-glucosamine.
Metabolic Pathway Overview
In E. coli, exogenous GlcNAc is transported across the cell membrane and simultaneously phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS), primarily involving the transporters NagE or ManXYZ, to yield intracellular GlcNAc-6-phosphate (GlcNAc-6-P).[1][3] This intermediate is then deacetylated by NagA to form glucosamine-6-phosphate (GlcN-6-P). GlcN-6-P stands at a metabolic branch point: it can either be converted to fructose-6-P by the deaminase NagB to enter glycolysis, or it can be utilized for cell wall synthesis.[1] For anabolic purposes, GlcN-6-P is converted by the enzymes GlmM and GlmU into UDP-GlcNAc, the activated precursor for PGN and LPS biosynthesis.[2][3] To maximize the incorporation of the ¹⁵N label into these structural components, using an E. coli strain with a mutation in the nagB gene is recommended, as this prevents the catabolism of GlcN-6-P.[1]
References
- 1. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent Pathways for Utilization of the Amino Sugars N-Acetylglucosamine, N-Acetylmannosamine, and N-Acetylneuraminic Acid by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Labeling of Mice with ¹⁵N-Acetyl-D-glucosamine for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. N-Acetyl-D-glucosamine (GlcNAc) is a critical nutrient that serves as a precursor for the synthesis of glycoproteins, glycolipids, and other essential macromolecules through the Hexosamine Biosynthetic Pathway (HBP). By using ¹⁵N-labeled GlcNAc (¹⁵N-GlcNAc), researchers can track the incorporation of the nitrogen atom into various metabolic pathways, providing insights into cellular processes such as nutrient sensing, protein glycosylation (O-GlcNAcylation and N-linked glycosylation), and nucleotide synthesis. These studies are crucial for understanding the pathophysiology of diseases like cancer, diabetes, and neurodegenerative disorders, and for the development of novel therapeutic interventions.
These application notes provide a detailed protocol for the in vivo labeling of mice with ¹⁵N-GlcNAc, from diet preparation and administration to sample collection and analysis by mass spectrometry. The presented data and visualizations offer a comprehensive guide for researchers planning to conduct metabolic studies using this methodology.
Key Applications
-
Tracing the flux of nitrogen from GlcNAc through the Hexosamine Biosynthetic Pathway.
-
Investigating the dynamics of protein glycosylation (O-GlcNAcylation and N-linked glycosylation).
-
Studying the contribution of GlcNAc nitrogen to the synthesis of amino acids and nucleotides.
-
Evaluating the impact of therapeutic agents on GlcNAc metabolism.
-
Understanding the metabolic adaptations of tissues in various disease models.
Experimental Protocols
Preparation of ¹⁵N-GlcNAc Diet
This protocol describes the preparation of a chow diet supplemented with ¹⁵N-GlcNAc. The amount of supplementation can be adjusted based on the specific experimental goals.
Materials:
-
Standard rodent chow
-
¹⁵N-Acetyl-D-glucosamine (ensure high isotopic purity, >98%)
-
Deionized water
-
Blender or food processor
-
Drying oven
Procedure:
-
Grind the standard rodent chow into a fine powder using a blender or food processor.
-
Calculate the required amount of ¹⁵N-GlcNAc. A common starting point is a 0.5% (w/w) supplementation. For 100g of chow, this would be 0.5g of ¹⁵N-GlcNAc.
-
Dissolve the ¹⁵N-GlcNAc in a minimal amount of deionized water to form a concentrated solution.
-
Slowly add the ¹⁵N-GlcNAc solution to the powdered chow while mixing continuously to ensure even distribution.
-
Add a small amount of additional deionized water to form a thick, malleable paste.
-
Pellet the diet paste using a pellet press or form small, uniform pieces by hand.
-
Dry the pellets in a drying oven at 60°C until they are hard and have a low moisture content.
-
Store the ¹⁵N-GlcNAc diet in an airtight container at 4°C.
In Vivo Labeling of Mice
This protocol outlines the procedure for administering the ¹⁵N-GlcNAc diet to mice and collecting samples at various time points.
Materials:
-
C57BL/6 mice (or other appropriate strain), age and sex-matched
-
Metabolic cages (optional, for urine and feces collection)
-
Standard rodent chow (for control group)
-
¹⁵N-GlcNAc supplemented diet
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Acclimatize mice to individual housing for at least 3 days before the start of the experiment.
-
Divide mice into control and experimental groups. Provide the control group with the standard chow and the experimental group with the ¹⁵N-GlcNAc diet.
-
Provide food and water ad libitum.
-
At designated time points (e.g., 1, 6, 24, 48 hours), euthanize a subset of mice from each group.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, brain).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until metabolite extraction.
Metabolite Extraction from Tissues
This protocol details the extraction of polar metabolites from frozen tissues.[1]
Materials:
-
Frozen tissue samples
-
Pre-chilled 80% methanol (-80°C)
-
Bead beater or tissue homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue.
-
Add 1 mL of pre-chilled 80% methanol per 25 mg of tissue.
-
Homogenize the tissue using a bead beater or tissue homogenizer until a uniform lysate is formed.
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
Mass Spectrometry Analysis of ¹⁵N-Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹⁵N-labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Inject the samples onto a C18 reverse-phase LC column.
-
Elute the metabolites using a gradient of Mobile Phase A and B.
-
Analyze the eluting compounds using the mass spectrometer in both positive and negative ion modes.
-
Acquire data in full scan mode to detect all ions and their isotopic patterns.
-
Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.
-
Quantify the ¹⁵N enrichment by calculating the relative abundance of the M+1 isotopologue compared to the M+0 (unlabeled) isotopologue for each metabolite.
Data Presentation
The following tables present illustrative quantitative data on the expected ¹⁵N enrichment in key metabolites in different tissues at various time points after the administration of a ¹⁵N-GlcNAc diet. Note: This data is representative and the actual enrichment will vary depending on the experimental conditions.
Table 1: Illustrative ¹⁵N Enrichment (%) in Key Metabolites
| Time Point | Tissue | UDP-GlcNAc | Glutamate | Glutamine | Alanine |
| 1 Hour | Liver | 35 | 5 | 8 | 3 |
| Sk. Muscle | 15 | 2 | 3 | 1 | |
| Brain | 5 | 1 | 2 | <1 | |
| 6 Hours | Liver | 60 | 15 | 25 | 10 |
| Sk. Muscle | 40 | 8 | 12 | 5 | |
| Brain | 15 | 4 | 7 | 2 | |
| 24 Hours | Liver | 85 | 40 | 60 | 30 |
| Sk. Muscle | 65 | 25 | 40 | 20 | |
| Brain | 30 | 15 | 25 | 10 | |
| 48 Hours | Liver | 90 | 55 | 75 | 45 |
| Sk. Muscle | 75 | 40 | 60 | 35 | |
| Brain | 40 | 25 | 40 | 18 |
Table 2: Illustrative Concentrations of Key Metabolites (nmol/g tissue)
| Tissue | UDP-GlcNAc | Glutamate | Glutamine | Alanine |
| Liver | 300 | 2500 | 4000 | 1500 |
| Sk. Muscle | 50 | 1000 | 3000 | 2000 |
| Brain | 20 | 8000 | 5000 | 500 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo ¹⁵N-GlcNAc labeling in mice.
Hexosamine Biosynthetic Pathway and ¹⁵N Labeling
Caption: The Hexosamine Biosynthetic Pathway showing ¹⁵N incorporation.
Safety and Animal Welfare Considerations
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
N-Acetyl-D-glucosamine is generally recognized as safe (GRAS).[2] However, monitor the animals for any adverse effects of the supplemented diet, such as changes in body weight, food and water intake, or general behavior.
-
Standard procedures for animal handling, anesthesia, and euthanasia should be followed to minimize pain and distress.
References
Illuminating Metabolic Flux: A Guide to 15N Labeling in the Hexosamine Biosynthetic Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its end product, UDP-N-acetylglucosamine (UDP-GlcNAc), is an essential substrate for protein and lipid glycosylation, cellular processes implicated in a variety of diseases including cancer and diabetes.[1][2] Understanding the flux through this pathway is paramount for elucidating disease mechanisms and developing novel therapeutics. This document provides detailed application notes and protocols for conducting flux analysis of the HBP using stable isotope labeling with ¹⁵N-glutamine, coupled with mass spectrometry.
Data Presentation: Quantitative Insights into HBP Flux
Isotope tracing studies provide a quantitative measure of the rate of synthesis of metabolites through a specific pathway. The tables below summarize quantitative data from published studies, offering a reference for expected flux rates and metabolite concentrations.
Table 1: Hexosamine Biosynthetic Pathway Flux Rates in Different Models
| Biological System | Tracer | HBP Flux Rate | Percentage of Glycolysis | Reference |
| ex vivo perfused mouse heart | [U-¹³C₆]glucose (5.5 mM) | ~2.5 nmol/g of heart protein/min | ~0.006% | [3][4] |
| ex vivo perfused mouse heart | [U-¹³C₆]glucose (25 mM) | ~2.5 nmol/g of heart protein/min | ~0.003% | [3][4] |
Table 2: Quantification of HBP and Related Metabolites in Lung Cancer Cells
| Metabolite | KRAS Wild-Type (nmol/10⁶ cells) | KRAS Mutant (nmol/10⁶ cells) | Reference |
| Glucosamine-6-phosphate | ~1.5 | ~4.0 | [5] |
| N-acetylglucosamine-6-phosphate | ~0.8 | ~2.5 | [5] |
| N-acetylglucosamine-1-phosphate | ~0.5 | ~1.8 | [5] |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | ~2.0 | ~6.0 | [5] |
Visualizing the Hexosamine Biosynthetic Pathway and Experimental Workflow
Understanding the flow of metabolites and the sequence of experimental procedures is crucial for successful flux analysis. The following diagrams, generated using the Graphviz DOT language, illustrate the HBP and a typical ¹⁵N labeling workflow.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: Experimental workflow for HBP flux analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting ¹⁵N-labeling experiments to measure HBP flux.
Protocol 1: Cell Culture and ¹⁵N-Glutamine Labeling
This protocol is adapted from studies performing stable isotope tracing in cultured cells.[6][7]
Materials:
-
Cells of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
[¹⁵N₂]-L-glutamine (or other appropriate ¹⁵N-labeled glutamine)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture supplies (flasks, plates, incubators, etc.)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Pre-incubation (optional but recommended): The day before the experiment, replace the standard medium with glutamine-free medium supplemented with dFBS to deplete the intracellular pool of unlabeled glutamine. Incubate overnight.
-
Labeling: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of [¹⁵N]-glutamine (typically 2-4 mM) and dFBS.
-
Initiate Labeling: Remove the pre-incubation medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of ¹⁵N into HBP metabolites over time.[6] A time course is essential for determining the rate of flux.
-
Harvesting: At each time point, rapidly wash the cells with ice-cold PBS and immediately proceed to metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol is a general method for extracting polar metabolites from cultured cells.[1]
Materials:
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Quenching and Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.
-
Scraping: Use a cell scraper to detach the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Homogenization (for tissue): For tissue samples, pulverize the frozen tissue in liquid nitrogen and deproteinize with a methanol solution.[1]
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Drying: Evaporate the solvent from the supernatant using a speed vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of HBP Metabolites
This protocol outlines a general approach for the analysis of HBP metabolites by LC-MS/MS. Specific parameters will need to be optimized for the instrument and column used.[1][6]
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
A hydrophilic interaction liquid chromatography (HILIC) column (e.g., SeQuant ZIC-pHILIC) is often used for separating these polar metabolites.[1]
-
A triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a small volume of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
LC Separation:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient of Solvent A and Solvent B to separate the metabolites. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and UDP-GlcNAc.
-
Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled (¹⁴N) and labeled (¹⁵N) versions of HBP metabolites. The mass shift for each nitrogen incorporation is +1 Da.
-
Example Transitions for UDP-GlcNAc: The precursor ion for UDP-GlcNAc is m/z 606.07. The ¹⁵N-labeled counterpart will have an m/z of 607.07. Fragment ions can be monitored for confirmation and quantification.
-
-
Data Acquisition: Acquire data over the entire chromatographic run.
Protocol 4: Data Analysis and Flux Calculation
Procedure:
-
Peak Integration: Integrate the peak areas for the unlabeled (M+0) and ¹⁵N-labeled (M+1) isotopologues of each HBP metabolite at each time point.
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (mole percent enrichment, MPE) of ¹⁵N in each metabolite at each time point using the following formula:
-
MPE = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100
-
-
Flux Calculation: The rate of ¹⁵N incorporation over time reflects the metabolic flux. Plot the MPE against time. The initial slope of this curve represents the rate of synthesis of the metabolite. For a more detailed flux analysis, metabolic modeling software can be used to fit the labeling data to a model of the HBP. This allows for the calculation of absolute flux rates.[8]
By following these protocols, researchers can effectively utilize ¹⁵N-labeling to gain quantitative insights into the dynamics of the hexosamine biosynthetic pathway, paving the way for a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Graphviz [graphviz.org]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation Efficiency of N-Acetyl-D-glucosamine-15N
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low incorporation efficiency of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of exogenously supplied ¹⁵N-GlcNAc in cultured cells?
A1: When ¹⁵N-GlcNAc is supplied to cells, it is primarily utilized through the Hexosamine Salvage Pathway . It is first phosphorylated by N-acetylglucosamine kinase (NAGK) to form ¹⁵N-GlcNAc-6-phosphate. This intermediate then enters the mainstream Hexosamine Biosynthetic Pathway (HBP) to be converted into UDP-¹⁵N-GlcNAc, the donor substrate for glycosylation.[1][2][3] This pathway runs in parallel to the de novo HBP, which synthesizes UDP-GlcNAc from glucose and glutamine.
Q2: Why is the incorporation efficiency of ¹⁵N-GlcNAc sometimes low?
A2: Low incorporation efficiency can be attributed to several factors:
-
Competition with the de novo Hexosamine Biosynthetic Pathway: Cells can synthesize UDP-GlcNAc from glucose and glutamine. If the de novo pathway is highly active, it will dilute the pool of ¹⁵N-labeled precursors, reducing the final ¹⁵N enrichment in glycans and glycoproteins.[1][2]
-
Cell-Type Specific Uptake: The efficiency of GlcNAc uptake can vary significantly between different cell lines.[4] Some cells may have limited expression of the necessary transporters.
-
Suboptimal Culture Conditions: Factors such as high glucose and glutamine concentrations in the medium can favor the de novo pathway over the salvage pathway.
-
Cell Viability and Proliferation Rate: Slower growing or less metabolically active cells may exhibit lower uptake and incorporation of the labeled sugar.
-
Stability of ¹⁵N-GlcNAc in Media: While generally stable, prolonged incubation at 37°C could lead to some degradation. Aqueous solutions of GlcNAc are recommended to be used fresh.[5]
Q3: How can I assess the incorporation efficiency of ¹⁵N-GlcNAc?
A3: The most common method is mass spectrometry. By analyzing the isotopic distribution of specific glycopeptides or released glycans, you can determine the percentage of ¹⁵N enrichment. This involves comparing the mass spectra of samples cultured with labeled and unlabeled GlcNAc.
Troubleshooting Guide
Issue 1: Low or No Detectable ¹⁵N Incorporation
This section provides a step-by-step guide to troubleshoot and optimize your labeling experiments.
Step 1: Verify Cellular Uptake of GlcNAc
-
Problem: The cell line you are using may not efficiently transport GlcNAc.
-
Troubleshooting Action:
-
Perform a radiolabeled uptake assay: Use [³H]-GlcNAc to directly measure its uptake into the cells over a time course.
-
Test different cell lines: If possible, compare the uptake in your cell line of interest with a cell line known to have efficient GlcNAc metabolism.
-
Consider alternative delivery methods: For some cell types, modified GlcNAc analogs with increased membrane permeability have been explored, though this would require careful consideration of the experimental goals.
-
Step 2: Modulate the Competition Between Metabolic Pathways
-
Problem: The de novo synthesis of UDP-GlcNAc is outcompeting the salvage pathway for ¹⁵N-GlcNAc.
-
Troubleshooting Action:
-
Reduce Glucose and Glutamine Concentrations: Lowering the concentration of glucose and glutamine in the culture medium can decrease the flux through the de novo HBP, thereby promoting the utilization of the salvage pathway.
-
Inhibit the de novo Pathway: Use a specific inhibitor for the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). Common inhibitors include azaserine or 6-diazo-5-oxo-L-norleucine (DON). Caution: These inhibitors can be toxic, so a dose-response and time-course experiment is necessary to find the optimal concentration that minimizes toxicity while enhancing ¹⁵N-GlcNAc incorporation.
-
Step 3: Optimize Labeling Conditions
-
Problem: The concentration of ¹⁵N-GlcNAc or the labeling duration may be suboptimal.
-
Troubleshooting Action:
-
Titrate ¹⁵N-GlcNAc Concentration: Perform a dose-response experiment with varying concentrations of ¹⁵N-GlcNAc to find the optimal concentration for your cell line.
-
Optimize Labeling Time: Extend the labeling duration to allow for sufficient incorporation, especially in slow-growing cell lines. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal incubation time.
-
Issue 2: High Cell Toxicity or Altered Phenotype During Labeling
-
Problem: The labeling conditions, particularly the use of metabolic inhibitors or altered media composition, are adversely affecting the cells.
-
Troubleshooting Action:
-
Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling experiment.
-
Reduce Inhibitor Concentration: If using GFAT inhibitors, lower the concentration to a non-toxic level. Even partial inhibition of the de novo pathway may be sufficient to improve incorporation.
-
Gradual Media Adaptation: Adapt cells to the low glucose/glutamine labeling medium gradually over several passages to minimize metabolic stress.
-
Data Presentation
Table 1: Factors Influencing ¹⁵N-GlcNAc Incorporation Efficiency
| Factor | Potential Impact on Incorporation | Recommended Action |
| Cellular Uptake | Low transporter expression leads to poor uptake and low efficiency. | Verify uptake with a radiolabeled assay; test different cell lines.[4] |
| De Novo HBP Flux | High activity dilutes the ¹⁵N label, reducing enrichment. | Reduce glucose/glutamine in media; use a GFAT inhibitor.[1][2] |
| ¹⁵N-GlcNAc Concentration | Insufficient concentration may limit salvage pathway activity. | Titrate concentration to find the optimum for your cell line. |
| Labeling Duration | Short incubation may be insufficient for significant incorporation. | Perform a time-course experiment to determine the optimal duration. |
| Cell Health | Poor viability or slow proliferation reduces metabolic activity. | Monitor cell health and viability throughout the experiment. |
Experimental Protocols
Protocol 1: Basic ¹⁵N-GlcNAc Labeling in Adherent Cells
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of harvest.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (e.g., DMEM without glucose and glutamine) with the desired concentrations of glucose, glutamine, dialyzed fetal bovine serum, and ¹⁵N-GlcNAc.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared ¹⁵N-GlcNAc labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer for your downstream application (e.g., mass spectrometry).
-
Proceed with protein extraction and analysis.
-
Protocol 2: Optimized ¹⁵N-GlcNAc Labeling with De Novo Pathway Inhibition
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Pre-treatment (Optional): One hour before labeling, you may pre-treat the cells with a GFAT inhibitor (e.g., azaserine) at a pre-determined, non-toxic concentration in standard growth medium.
-
Media Preparation: Prepare the labeling medium as in Protocol 1, but with reduced concentrations of glucose and glutamine. If not pre-treating, add the GFAT inhibitor to this medium.
-
Labeling and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Harvesting: Follow step 5 from Protocol 1.
Visualizations
Caption: The de novo Hexosamine Biosynthetic Pathway (HBP).
Caption: The N-Acetyl-D-glucosamine (GlcNAc) Salvage Pathway.
Caption: Troubleshooting workflow for low ¹⁵N-GlcNAc incorporation.
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing ¹⁵N-Acetyl-D-glucosamine Metabolic Labeling
Welcome to the technical support center for optimizing N-Acetyl-D-glucosamine-¹⁵N (¹⁵N-GlcNAc) concentration in metabolic labeling experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully incorporating ¹⁵N-GlcNAc into their cellular models for downstream analysis, primarily with mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of metabolic labeling with ¹⁵N-GlcNAc?
A1: Metabolic labeling with ¹⁵N-GlcNAc is used to introduce a stable isotope into glycoproteins and other glycoconjugates within a cell. This enables the quantitative analysis of glycan dynamics, turnover, and site-specific glycosylation changes in response to various stimuli or disease states using mass spectrometry. The ¹⁵N isotope provides a distinct mass shift that allows for the differentiation and relative quantification of labeled versus unlabeled biomolecules.
Q2: How does ¹⁵N-GlcNAc get incorporated into cellular glycans?
A2: When supplemented in cell culture media, ¹⁵N-GlcNAc is taken up by cells and enters the hexosamine biosynthetic pathway (HBP). Within the cell, it is converted to UDP-¹⁵N-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT) and other glycosyltransferases.[1] These enzymes then transfer the ¹⁵N-labeled GlcNAc moiety onto proteins and lipids.
Q3: What are typical concentrations of ¹⁵N-GlcNAc to use for metabolic labeling?
A3: The optimal concentration of ¹⁵N-GlcNAc is highly dependent on the cell line, media composition, and experimental goals. While high concentrations (40-80 mM) of unlabeled GlcNAc have been used in some T-cell experiments, these levels are likely not feasible or necessary for expensive isotopically labeled compounds. For ¹⁵N-GlcNAc, it is recommended to start with a titration experiment to determine the lowest effective concentration that provides sufficient labeling without causing cellular stress. A suggested starting range for optimization is between 10 µM and 200 µM.
Q4: How long should I incubate my cells with ¹⁵N-GlcNAc?
A4: The optimal incubation time will vary depending on the cell type, the turnover rate of the protein of interest, and the desired labeling efficiency. For many O-GlcNAc reporters, labeling typically increases within the first 24 hours.[2] It is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal labeling window for your specific system.
Q5: How can I assess the efficiency of ¹⁵N-GlcNAc incorporation?
A5: The most common method for assessing labeling efficiency is mass spectrometry. By analyzing tryptic digests of protein lysates, you can determine the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled glycopeptides.[3] The isotopic distribution of the labeled peptides will indicate the percentage of incorporation.[4][5][6] Incomplete labeling is common, with efficiencies often ranging from 93-99% in various systems.[4][5][6]
Q6: Is there a risk of the ¹⁵N label being transferred to other molecules (metabolic scrambling)?
A6: Yes, metabolic scrambling is a potential issue. The ¹⁵N from GlcNAc can be transferred to other amino acids and metabolites, which can complicate data analysis. For example, studies with ¹⁵N-labeled amino acids in HEK293 cells have shown significant scrambling for certain amino acids.[7] It is important to be aware of this possibility and to use appropriate controls and data analysis software that can account for it.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or No ¹⁵N Incorporation | Insufficient ¹⁵N-GlcNAc Concentration: The concentration may be too low for efficient uptake and incorporation in your cell line. | Gradually increase the concentration of ¹⁵N-GlcNAc in the culture medium. Perform a dose-response experiment to find the optimal concentration. |
| Short Incubation Time: The labeling period may not be long enough for significant incorporation, especially for proteins with slow turnover rates. | Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal duration.[2] | |
| Poor Cell Health: Cells may not be healthy enough to actively metabolize the labeled sugar. | Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment. Check for signs of stress or toxicity. | |
| Competition from Unlabeled Sugars: High concentrations of glucose or other sugars in the medium can dilute the labeled precursor pool. | Consider using a medium with a lower glucose concentration during the labeling period, but be mindful of potential effects on cell viability. | |
| High Cell Death or Toxicity | ¹⁵N-GlcNAc Concentration is Too High: Excessive concentrations of GlcNAc can be toxic to some cell lines. | Reduce the concentration of ¹⁵N-GlcNAc. Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) at different concentrations. |
| Contamination of ¹⁵N-GlcNAc Stock: The stock solution may be contaminated. | Ensure the sterility of your ¹⁵N-GlcNAc stock solution. Filter-sterilize if necessary. | |
| Inconsistent Labeling Efficiency | Variable Cell Culture Conditions: Inconsistent cell density, passage number, or media composition can lead to variable results. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Incomplete Dissolving of ¹⁵N-GlcNAc: The labeled compound may not be fully dissolved in the media. | Ensure the ¹⁵N-GlcNAc is completely dissolved in the media before adding it to the cells. Gentle warming or vortexing may be necessary. | |
| Complex Mass Spectra/Difficulty in Data Analysis | Metabolic Scrambling: The ¹⁵N label may be incorporated into other amino acids, complicating the mass spectra. | Use data analysis software that can account for metabolic scrambling. Analyze known non-glycosylated peptides to assess the extent of scrambling.[7] |
| Incomplete Labeling: A mix of labeled and unlabeled species can complicate the interpretation of mass spectra. | Optimize labeling conditions (concentration and time) to achieve higher incorporation efficiency. Use software that can model and deconvolve complex isotopic patterns.[4][5][6] |
Experimental Protocols
Protocol 1: Optimization of ¹⁵N-GlcNAc Concentration
This protocol provides a framework for determining the optimal concentration of ¹⁵N-GlcNAc for metabolic labeling in a specific cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
¹⁵N-GlcNAc stock solution (e.g., 10 mM in sterile PBS or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Materials for SDS-PAGE and Western blotting or mass spectrometry sample preparation
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency after 24 hours.
-
Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of ¹⁵N-GlcNAc (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Labeling: After 24 hours of initial growth, remove the standard culture medium and replace it with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours) under standard culture conditions.
-
Cell Harvest and Lysis:
-
For adherent cells, wash twice with ice-cold PBS, then add lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis:
-
Cell Viability (Optional but Recommended): In a parallel plate, assess cell viability at each concentration using a trypan blue or MTT assay.
-
Mass Spectrometry: Prepare samples for mass spectrometry analysis to determine the ¹⁵N incorporation efficiency at each concentration.
-
Protocol 2: Time-Course of ¹⁵N-GlcNAc Incorporation
This protocol helps determine the optimal incubation time for achieving desired labeling efficiency.
Procedure:
-
Cell Seeding: Seed cells in multiple wells or flasks to allow for harvesting at different time points.
-
Labeling: Replace the standard medium with labeling medium containing the optimized ¹⁵N-GlcNAc concentration determined from Protocol 1.
-
Incubation and Harvest: Harvest cells at various time points (e.g., 12, 24, 48, 72 hours).
-
Lysis and Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Analysis: Analyze the samples by mass spectrometry to determine the extent of ¹⁵N incorporation at each time point.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) and the salvage pathway for ¹⁵N-GlcNAc incorporation.
Caption: A typical experimental workflow for optimizing and performing ¹⁵N-GlcNAc metabolic labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15N-Labeled Glycopeptides
Welcome to the technical support center for improving mass spectrometry sensitivity of 15N-labeled glycopeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to low sensitivity or poor data quality in the analysis of 15N-labeled glycopeptides.
Issue 1: Low Signal Intensity or Complete Absence of 15N-Labeled Glycopeptide Peaks
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete 15N Labeling | Verify the labeling efficiency. Aim for >95% incorporation. If labeling is low, extend the labeling duration or ensure the 15N-labeled amino acids are not diluted by unlabeled components in the media. For cell culture, ensure cells go through a sufficient number of doublings in the 15N-containing medium.[1] |
| Sample Loss During Preparation | Glycopeptides are present in low abundance, making them susceptible to significant loss during sample preparation.[2] Minimize tube-to-tube transfers. Consider using single-pot solid-phase-enhanced sample preparation (SP3) methods. When washing cell pellets, use low centrifugation speeds (300-500g) to prevent cell disruption and subsequent sample loss.[3] |
| Inefficient Glycopeptide Enrichment | Enrichment is a critical step to enhance the signal of low-abundance glycopeptides.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used and effective method for enriching glycopeptides.[4][5][6][7][8] Ensure the organic solvent concentration is optimal for binding to the HILIC material. |
| Ion Suppression | Co-eluting non-glycosylated peptides can suppress the ionization of glycopeptides.[2] Improve enrichment efficiency to remove a majority of interfering non-glycosylated peptides.[8] Optimize the liquid chromatography (LC) gradient to achieve better separation of glycopeptides from other components. |
| Suboptimal Mass Spectrometry Settings | The choice of fragmentation method and collision energy is crucial. For N-glycopeptides, Higher-Energy Collisional Dissociation (HCD) often provides good results.[9] For O-glycopeptides or when preservation of the glycan structure on the peptide backbone is desired, Electron Transfer Dissociation (ETD) or combined approaches like EThcD are often superior.[9][10][11][12] |
Frequently Asked Questions (FAQs)
15N Metabolic Labeling
Q1: What is a good labeling efficiency for 15N metabolic labeling of glycoproteins, and how do I check it?
A: An ideal 15N labeling efficiency is typically above 95%. Incomplete labeling can lead to broader isotope clusters in the mass spectrum, making it difficult to identify the monoisotopic peak and reducing the identification of heavy-labeled peptides.[1]
To check the labeling efficiency, you can analyze a small aliquot of your protein digest without mixing it with the 14N sample. In the mass spectrum of a 15N-labeled peptide, the monoisotopic peak should be the most intense. The presence of a significant M-1 peak (the peak at a lower m/z than the monoisotopic peak) indicates incomplete labeling.[1] The ratio of the M-1 to the M peak intensity is inversely correlated with the labeling efficiency.[1]
Q2: I am observing unexpected mass shifts or broader isotopic patterns than expected in my 15N-labeled samples. What could be the cause?
A: This could be due to metabolic scrambling, where the 15N label from one amino acid is transferred to another. This can reduce the 15N content in the intended amino acids and increase it in others, leading to complex and overlapping isotopic patterns.[2] Another cause could be the presence of unlabeled components in the cell culture medium that dilute the enrichment level of the 15N-labeled amino acids.[2]
Sample Preparation and Enrichment
Q3: Which enrichment strategy is best for 15N-labeled glycopeptides?
A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective and commonly used method for enriching glycopeptides due to its ability to bind the polar glycan moieties.[4][5][6][7][8] It has been successfully applied to the enrichment of 15N-labeled glycopeptides.[4] Other methods like lectin affinity chromatography can also be used, but HILIC is often preferred for its broad applicability to different glycan types.
Q4: Does 15N labeling affect the efficiency of HILIC enrichment?
A: The 15N labeling itself is not expected to significantly alter the hydrophilic properties of the glycopeptide, and therefore should not negatively impact HILIC enrichment efficiency. The primary driver for HILIC retention is the polar glycan chain.
Mass Spectrometry Analysis
Q5: What is the best fragmentation method for analyzing 15N-labeled glycopeptides?
A: The optimal fragmentation method depends on the analytical goal.
-
Higher-Energy Collisional Dissociation (HCD): This method is effective for identifying N-glycopeptides and provides good fragmentation of both the peptide backbone and the glycan, generating characteristic oxonium ions.[9][10]
-
Electron Transfer Dissociation (ETD): ETD is advantageous for preserving labile post-translational modifications like glycosylation. It primarily cleaves the peptide backbone, leaving the glycan structure intact on the resulting c- and z-ions. This is particularly useful for identifying the site of glycosylation.[10][11]
-
Electron Transfer/Higher-Energy Collisional Dissociation (EThcD): This hybrid method combines the benefits of both ETD and HCD, providing comprehensive fragmentation of both the peptide backbone and the glycan. EThcD often results in superior identification of glycopeptides and unambiguous site localization.[10][12]
Q6: How does 15N labeling affect the fragmentation spectra of glycopeptides?
A: The primary effect of 15N labeling is a mass shift in the precursor and fragment ions. For every nitrogen atom in an ion, its mass will increase by approximately 0.997 Da. This is particularly noticeable in the characteristic oxonium ions derived from glycans. For example, the 15N-labeled fragment ion of N-acetylglucosamine (GlcNAc) will be observed at m/z 205.0836, an increase of 1 Da from the unlabeled form. Similarly, the 15N-labeled N-acetylneuraminic acid (NeuAc) fragment will appear at m/z 377.1936.[4]
Experimental Protocols
Protocol 1: 15N Metabolic Labeling of Glycoproteins in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line.
-
Prepare Heavy Medium: Prepare a custom cell culture medium (e.g., DMEM) that contains 15N-labeled amino acids. For efficient labeling of N-glycans, include 15N-labeled glutamine and asparagine. The medium should also contain dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Cell Culture: Culture the cells in the heavy medium. The medium should be refreshed daily.
-
Passaging: Passage the cells for at least four generations in the heavy medium to ensure high incorporation of the 15N label.
-
Harvesting and Lysis: After the final passage, harvest the cells and perform cell lysis using a suitable buffer.
-
Protein Quantification: Measure the protein concentration of the cell lysate.
Protocol 2: HILIC Enrichment of 15N-Labeled Glycopeptides
-
Protein Digestion: Denature, reduce, alkylate, and digest the protein lysate with an appropriate protease (e.g., trypsin).
-
Prepare HILIC Spin Columns: Use commercial HILIC spin columns according to the manufacturer's instructions.
-
Sample Loading: Reconstitute the dried peptide digest in a loading buffer (e.g., 80:20:1 (v/v/v) mixture of acetonitrile, water, and trifluoroacetic acid). Load the sample onto the equilibrated HILIC spin column.
-
Washing: Wash the column with the loading buffer to remove non-glycosylated peptides.
-
Elution: Elute the enriched glycopeptides with an elution buffer (e.g., 100:0.1 (v/v) mixture of water and trifluoroacetic acid).
-
Drying: Dry the eluted glycopeptides in a vacuum evaporator.
Diagrams
References
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HILIC and ERLIC Enrichment of Glycopeptides Derived from Breast and Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilicon.com [hilicon.com]
- 7. Large-scale Identification of N-linked Intact Glycopeptides in Human Serum using HILIC Enrichment and Spectral Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilicon.com [hilicon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Comparative N-Glycoproteomics Analysis of Clinical Samples Via Different Mass Spectrometry Dissociation Methods [frontiersin.org]
- 11. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. glycoimaging.mau.se [glycoimaging.mau.se]
N-Acetyl-D-glucosamine-15N stability in different cell culture media.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) in various cell culture media. Below you will find frequently asked questions, troubleshooting advice, and a detailed protocol for assessing stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How stable is the solid form of ¹⁵N-GlcNAc and its stock solutions?
The solid, crystalline form of N-Acetyl-D-glucosamine is highly stable, with a shelf life of at least four years when stored properly at -20°C[1]. However, its stability in solution varies significantly depending on the solvent and storage conditions.
-
Aqueous Solutions (e.g., PBS, cell culture media): It is strongly recommended to prepare aqueous solutions of GlcNAc fresh for each experiment. Storing aqueous solutions for more than one day is not advised due to the potential for degradation[1].
-
Organic Solvent Stock Solutions (e.g., DMSO): Stock solutions prepared in solvents like DMSO can be stored for up to six months at -20°C[2][3]. To maintain stability, it is best to prepare aliquots to avoid repeated freeze-thaw cycles[2][3].
Q2: What primary factors can lead to the degradation of ¹⁵N-GlcNAc in cell culture media?
While specific data on ¹⁵N-GlcNAc degradation in cell culture media is limited, the primary factors expected to influence its stability are:
-
Temperature: Elevated temperatures can accelerate the chemical degradation of carbohydrates. Although cell culture conditions (37°C) are mild compared to conditions that cause rapid breakdown, prolonged incubation can lead to a gradual loss of the compound[4]. For example, a related compound, N-acetyl-L-cysteine (NAC), shows rapid degradation in DMEM at 37°C[5].
-
Enzymatic Degradation: If serum is present in the media or if experiments involve cell lysates, enzymes released by cells can metabolize ¹⁵N-GlcNAc. Key enzymes include β-N-acetylhexosaminidase and N-acetyl-D-glucosamine deacetylase, which are involved in the natural processing of GlcNAc[2][3][6].
-
pH Shifts: Although cell culture media are buffered, cellular metabolism can cause local pH changes that may affect the stability of solutes over long incubation periods.
Q3: Does the ¹⁵N isotopic label affect the chemical stability of the molecule?
The heavy isotope ¹⁵N does not significantly alter the chemical bonds or reactivity of the N-acetyl-D-glucosamine molecule. Therefore, its chemical stability is expected to be virtually identical to that of its unlabeled counterpart. Any observed degradation is due to the inherent properties of the GlcNAc molecule under specific experimental conditions.
Troubleshooting Guide
Issue: Inconsistent or low levels of ¹⁵N-GlcNAc incorporation in metabolic labeling experiments.
This is a common issue that may be related to the stability of the labeled precursor. Use the following logic to troubleshoot the problem.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. N-Acetyl-D-glucosamine An acceptor substrate for galactosyltransferases. Inhibits the lectin WGA and β-N-acetylhexosaminidase (Ki = 430 µM). When added to a medium, it improves the recovery of Haemophilus influenza from sputum. | 7512-17-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Noise in 15N Isotope Tracing Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their 15N isotope tracing experiments. Accurate and reliable data depend on a high signal-to-noise ratio, and this guide offers practical advice to identify and mitigate common sources of interference.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation Issues
Q1: What are the primary sources of background noise during sample preparation?
A1: Background noise in 15N isotope tracing experiments can be introduced at various stages of sample preparation. Key sources include environmental contamination, cross-contamination between samples, and impurities in reagents and materials. Incomplete removal of interfering substances from the sample matrix is another significant contributor. For instance, in soil samples, undecomposed plant litter can interfere with the analysis if not properly separated.
Q2: How can I minimize contamination during sample handling?
A2: To minimize contamination, it is crucial to maintain a clean working environment. Use powder-free gloves and regularly clean all surfaces and equipment with appropriate solvents. Whenever possible, use disposable labware or acid-wash and bake glassware to remove any nitrogen-containing residues. When preparing enriched samples, it is best practice to arrange them from low to high enrichment to avoid cross-contamination.[1][2] It is also recommended to use separate trays for enriched and natural abundance experiments.[1]
Q3: What are the best practices for sample drying and homogenization?
A3: Proper drying and homogenization are critical for obtaining representative and reproducible results.
-
Drying: Solid samples should be dried to a constant weight, typically in an oven at 50-60°C.[1] Over-drying can make samples hygroscopic, causing them to absorb atmospheric moisture and gain weight during measurement, while under-drying can lead to weight loss.[1] For heat-sensitive samples, freeze-drying is a suitable alternative.[2]
-
Homogenization: Larger samples need to be ground into a homogenous powder to ensure that the subsample taken for analysis is representative of the entire sample.[1][2] This is particularly important for coarse materials like soils and sediments.[1]
Q4: I'm seeing unexpected peaks in my mass spectrometry data. Could my sample encapsulation be the cause?
A4: Yes, improper sample encapsulation can introduce background noise. All samples for combustion-based analysis must be enclosed in tin (Sn) capsules, as tin acts as a combustion catalyst.[1] Ensure the capsules are sealed tightly to prevent any sample leakage, which can contaminate the autosampler.[2] The formation of the loaded capsule into a cube or sphere is recommended to avoid thin edges that can get stuck.[2] If sample material does leak, it's better to re-encapsulate the sample in an additional tin capsule.[1]
Mass Spectrometry and Data Analysis Issues
Q5: My mass spectrometer is showing a high background. What are the likely culprits?
A5: A high background in your mass spectrometer can originate from several sources. Leaks in the gas flow path are a common issue, allowing atmospheric nitrogen to enter the system.[3] Contaminated carrier gases can also introduce nitrogenous compounds.[3] Another frequent cause is column bleed, where the stationary phase of the GC column degrades at high temperatures, releasing nitrogen-containing fragments.[3] It is also important to consider that some reagents used in sample preparation, such as polyacrylamide from gel electrophoresis, can have similar m/z values to the analytes and contribute to high background signals.[4]
Q6: How can I differentiate between a true 15N-labeled signal and background noise?
A6: Differentiating a true signal from background noise, especially at low enrichment levels, requires careful analysis. High-resolution mass spectrometry is crucial as it can separate the analyte signal from co-eluting contaminant species in the m/z dimension.[4] Running appropriate blanks and control samples that have not been enriched with 15N is essential to establish the baseline background level.[1] The isotopic pattern of a true 15N-labeled compound will also differ predictably from random noise.
Q7: What is metabolic scrambling of 15N, and how can I account for it?
A7: Metabolic scrambling refers to the metabolic conversion of a labeled amino acid into other amino acids, which can lead to the unintended incorporation of the 15N label into different molecules. This can complicate the interpretation of labeling patterns.[5][6] Tandem mass spectrometry (MS/MS) can be used to confirm the location of heavy isotope labels within a peptide and identify scrambling events.[5][6]
Q8: Why is correcting for natural 15N abundance important?
A8: All naturally occurring nitrogen contains a small fraction of 15N (approximately 0.365%).[7] When analyzing samples with low levels of 15N enrichment, this natural abundance can be a significant portion of the measured 15N signal. Failing to correct for this can lead to an overestimation of the tracer incorporation.[8] Software tools are available to perform this correction.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What are some common contaminants to be aware of?
Common nitrogen-containing contaminants include ammonia from cleaning products, nitric acid fumes in the lab environment, and dust particles. It is also important to be mindful of nitrogen present in reagents and solvents.
FAQ 2: How can I ensure my 15N tracer is pure?
The purity of the 15N tracer is critical for accurate quantification. Always use high-purity (ideally >99%) 15N-labeled compounds from reputable suppliers.[9] Impurities in the tracer can introduce unwanted nitrogen and affect the accuracy of your results.[8]
FAQ 3: Should I handle enriched and non-enriched samples differently?
Yes. To prevent cross-contamination, it is advisable to prepare non-enriched (control) samples before handling enriched samples.[1] If possible, use separate sets of lab equipment for enriched and non-enriched samples. When analyzing a sequence of samples, run them from lowest to highest expected enrichment.[2]
Experimental Protocols
Protocol 1: General Sample Preparation for Solid Samples
-
Drying: Dry the solid sample in an oven at 60°C until a constant weight is achieved. For heat-sensitive samples, use a freeze-dryer.[2]
-
Grinding: Grind the dried sample into a fine, homogenous powder using a ball mill, mortar and pestle, or other suitable grinding apparatus.
-
Encapsulation: Weigh an appropriate amount of the homogenized sample into a tin capsule. The target weight will depend on the expected nitrogen content of the sample.[1][2]
-
Sealing: Crimp the tin capsule tightly to ensure it is fully sealed and form it into a small ball or cube.[2]
-
Storage: Store the encapsulated samples in a desiccator to prevent moisture absorption until analysis.
Data Presentation
Table 1: Troubleshooting Common Issues in 15N Isotope Tracing Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| High background noise in mass spectrometer | Gas leak in the system | Check all fittings and connections for leaks using an electronic leak detector.[3] |
| Contaminated carrier gas | Install or replace gas purifiers for the carrier gas line.[3] | |
| GC column bleed | Condition the column according to the manufacturer's instructions. Ensure the operating temperature does not exceed the column's limit.[3] | |
| Inconsistent results between replicate samples | Incomplete sample homogenization | Ensure samples are ground to a fine, uniform powder.[1][2] |
| Inconsistent sample weighing | Use a calibrated microbalance and ensure consistent sample amounts are encapsulated. | |
| Low 15N incorporation | Insufficient labeling time | Increase the duration of exposure to the 15N tracer.[9] |
| Poor availability of the 15N salt | Ensure the tracer is well-mixed in the growth medium and accessible to the organism.[9] | |
| Unexpected 15N labeling in certain molecules | Metabolic scrambling of the 15N label | Use tandem mass spectrometry (MS/MS) to locate the position of the 15N label.[5][6] |
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Decision tree for optimizing sample preparation.
Caption: Potential pathway for 15N metabolic scrambling.
References
- 1. Sample Preparation - Carbon and Nitrogen in Solids | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 2. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 3. agilent.com [agilent.com]
- 4. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Technical Support Center: Quantitative Proteomics Using N-Acetyl-D-glucosamine-15N
Welcome to the technical support center for quantitative proteomics using N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this powerful technique. While direct literature on the pitfalls of using ¹⁵N-GlcNAc for quantitative proteomics is not abundant, this guide is built upon established principles of metabolic labeling, O-GlcNAcylation biology, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind quantitative proteomics using ¹⁵N-GlcNAc?
A1: This metabolic labeling strategy involves introducing ¹⁵N-GlcNAc into cell culture media. The cells uptake the labeled sugar and incorporate it into the hexosamine biosynthetic pathway (HBP). Specifically, it enters the salvage pathway where it is converted to UDP-¹⁵N-GlcNAc. This labeled UDP-GlcNAc is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins on their serine and threonine residues. By comparing the mass spectra of peptides from labeled and unlabeled samples, the relative abundance of O-GlcNAcylated proteins can be quantified.
Q2: Why use ¹⁵N-GlcNAc instead of other metabolic labels like ¹³C-glucose or ¹⁵N-glutamine?
A2: Using ¹⁵N-GlcNAc offers more targeted labeling of the O-GlcNAc modification itself, rather than labeling all amino acids or a broader range of metabolites. This can simplify data analysis by introducing a specific mass shift only to the glycan moiety. However, it's crucial to be aware of potential metabolic scrambling of the ¹⁵N isotope.[1][2]
Q3: What is the typical labeling efficiency I can expect with ¹⁵N-GlcNAc?
A3: Labeling efficiency can be variable and depends on several factors, including cell type, media composition, incubation time, and the concentration of ¹⁵N-GlcNAc. It is often incomplete and can range from 93-99% in other ¹⁵N labeling experiments.[3][4] It is essential to empirically determine the labeling efficiency for your specific experimental setup.
Q4: Can ¹⁵N from GlcNAc be transferred to other molecules, affecting quantification?
A4: Yes, metabolic scrambling can occur. The ¹⁵N atom from the acetyl group of GlcNAc can be transferred to other amino acids and metabolites through various metabolic pathways. This can lead to the unintended labeling of the peptide backbone, complicating data analysis and potentially leading to inaccurate quantification.[1][2]
Q5: What are the main challenges in quantifying O-GlcNAcylation?
A5: The primary challenges include the low stoichiometry of O-GlcNAcylation, meaning only a small fraction of a protein may be modified at a given site. The modification is also labile and can be lost during sample preparation and mass spectrometry analysis.[5][6][7][8] Furthermore, enriching for O-GlcNAcylated proteins or peptides is often necessary due to their low abundance.[9][10][11][12]
Troubleshooting Guides
Problem 1: Low or No Incorporation of ¹⁵N-GlcNAc
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient cellular uptake of ¹⁵N-GlcNAc | Increase the concentration of ¹⁵N-GlcNAc in the culture medium. Optimize the labeling time; longer incubation may be necessary for sufficient incorporation. Ensure the cell line used can efficiently transport GlcNAc.[13] |
| Competition with unlabeled GlcNAc or glucose in the medium | Use a glucose-free or low-glucose medium during the labeling period to promote the uptake and utilization of ¹⁵N-GlcNAc. Ensure no unlabeled GlcNAc is present in the media supplements. |
| Inefficient Hexosamine Salvage Pathway | Some cell lines may have a less active GlcNAc salvage pathway. If possible, consider overexpressing key enzymes of the salvage pathway, such as N-acetylglucosamine kinase (NAGK), to enhance the conversion of ¹⁵N-GlcNAc to UDP-¹⁵N-GlcNAc. |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Stressed or senescent cells may have altered metabolism and reduced uptake of nutrients. |
Problem 2: Inaccurate Quantification and High Variability
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Labeling | It is crucial to determine the labeling efficiency and correct the quantitative data accordingly. This can be done by analyzing a fully labeled sample and comparing the isotopic distribution of known O-GlcNAcylated peptides to the theoretical distribution. Software tools can be used to adjust peptide ratios based on the measured labeling efficiency.[3][4][14][15] |
| Metabolic Scrambling of ¹⁵N | The transfer of the ¹⁵N isotope to amino acids can lead to an overestimation of the "heavy" signal. To mitigate this, use software that can account for the number of nitrogen atoms in the peptide backbone when calculating ratios. Additionally, analyzing the isotopic envelope of non-glycosylated peptides can help to estimate the extent of backbone labeling.[1][2][16] |
| Co-eluting Peptides in Mass Spectrometry | Co-eluting peptides with similar m/z values can interfere with the quantification of the labeled and unlabeled glycopeptides. Use high-resolution mass spectrometry to better resolve isotopic peaks. Optimize the liquid chromatography gradient to improve the separation of peptides.[3] |
| Sample Preparation Artifacts | Chemical modifications introduced during sample preparation can affect quantification. For example, deamidation of asparagine and glutamine residues can alter peptide masses. Use optimized and consistent sample preparation protocols to minimize such artifacts. |
Problem 3: Poor Identification of O-GlcNAcylated Peptides
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low abundance and stoichiometry of O-GlcNAcylation | Enrichment of O-GlcNAcylated proteins or peptides is highly recommended. Common enrichment strategies include lectin affinity chromatography (e.g., with Wheat Germ Agglutinin), immunoaffinity purification with O-GlcNAc specific antibodies, or chemical enrichment methods.[9][10][11][12] |
| Loss of the labile O-GlcNAc modification during MS/MS | Use fragmentation methods that are less likely to cleave the glycosidic bond, such as Electron Transfer Dissociation (ETD) or Higher-energy C-trap Dissociation (HCD) with optimized collision energy.[7] |
| Suboptimal database search parameters | Ensure that the O-GlcNAc modification (+203.07937 Da for ¹⁴N-GlcNAc and +204.07640 Da for ¹⁵N-GlcNAc) is included as a variable modification on serine and threonine residues in your database search. Also, account for potential neutral losses of the modification. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with ¹⁵N-GlcNAc
-
Cell Culture: Grow cells to approximately 70-80% confluency in their standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with dialyzed fetal bovine serum, glutamine, a controlled amount of glucose (if necessary), and the desired concentration of ¹⁵N-GlcNAc (e.g., 1-5 mM). Prepare a corresponding "light" medium with unlabeled N-Acetyl-D-glucosamine.
-
Labeling: Aspirate the standard growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to allow for protein turnover and incorporation of the label. This can range from 24 to 72 hours, depending on the cell line's doubling time.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Mixing (for relative quantification): Mix equal amounts of protein from the "heavy" (¹⁵N-GlcNAc labeled) and "light" (unlabeled) samples.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digestion: Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
Protocol 3: Enrichment of O-GlcNAcylated Peptides (Optional but Recommended)
-
Lectin Affinity Chromatography: Use a resin conjugated with Wheat Germ Agglutinin (WGA) to capture O-GlcNAcylated peptides.
-
Immunoaffinity Purification: Use antibodies specific for the O-GlcNAc modification to enrich for O-GlcNAcylated peptides.
-
Elution: Elute the enriched peptides from the resin or beads according to the manufacturer's protocol.
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. Employ a data-dependent acquisition method with both HCD and ETD fragmentation if available.
-
Database Search: Search the raw data against a relevant protein database using a search engine that can handle variable modifications and stable isotope labeling (e.g., MaxQuant, Proteome Discoverer). Specify the mass shift for ¹⁵N-GlcNAc.
-
Quantification: Quantify the relative abundance of O-GlcNAcylated peptides by comparing the peak intensities of the "heavy" and "light" isotopic envelopes.
-
Data Correction: Correct the quantitative values for the empirically determined labeling efficiency.
Visualizations
Caption: Experimental workflow for quantitative proteomics using ¹⁵N-GlcNAc.
Caption: Integration of ¹⁵N-GlcNAc into the Hexosamine Biosynthetic Pathway.
References
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Acetyl-D-glucosamine-15N Metabolomics Data Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) metabolomics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your ¹⁵N-GlcNAc metabolomics workflow, from sample preparation to data analysis.
Issue 1: Low or Incomplete ¹⁵N Labeling Efficiency
Q: My mass spectrometry data indicates a low incorporation rate of ¹⁵N into N-Acetyl-D-glucosamine and its downstream metabolites. What are the possible causes and solutions?
A: Low ¹⁵N labeling efficiency can significantly impact the accuracy of your results. Here are common causes and troubleshooting steps:
-
Insufficient Labeling Time: The time required to achieve high isotopic enrichment depends on the cell division rate and the turnover of the metabolite of interest.
-
Solution: Increase the incubation time with the ¹⁵N-labeled substrate. A time-course experiment is recommended to determine the optimal labeling duration for your specific cell line or model system.
-
-
Suboptimal Culture Conditions: Cell health and metabolic state can affect nutrient uptake and incorporation.
-
Solution: Ensure that your cell culture conditions (e.g., media composition, pH, temperature, confluency) are optimal and consistent across experiments.[1]
-
-
Presence of Unlabeled GlcNAc Sources: The presence of unlabeled GlcNAc or its precursors in the culture medium will dilute the ¹⁵N label.
-
Solution: Use a custom medium that is devoid of unlabeled GlcNAc and related compounds. Ensure all media components are checked for potential sources of unlabeled nitrogen.
-
-
Incorrect Substrate Concentration: The concentration of the ¹⁵N-labeled precursor may be insufficient.
-
Solution: Optimize the concentration of the ¹⁵N-labeled substrate. Be aware that excessively high concentrations can sometimes be toxic to cells.
-
Issue 2: Poor Chromatographic Peak Shape or Resolution
Q: I am observing tailing, fronting, or broad peaks for ¹⁵N-GlcNAc in my LC-MS data. How can I improve the chromatography?
A: Poor peak shape can compromise quantification and identification. Consider the following:
-
Inappropriate Column Chemistry: The choice of liquid chromatography column is critical for retaining and separating polar metabolites like GlcNAc.
-
Solution: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar compounds. If using reverse-phase chromatography, consider derivatization to increase hydrophobicity.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including pH and organic solvent ratio, directly impacts peak shape.
-
Solution: Optimize the mobile phase gradient and pH. For HILIC, a mobile phase with a high organic content is a good starting point. For a C18 column, a gradient with an aqueous solution containing 0.2% ammonium acetate and 0.1% formic acid and methanol has been shown to be effective.[2]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution: Wash the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 3: High Variability in Quantitative Data
Q: I am seeing high coefficients of variation (CVs) for my ¹⁵N-GlcNAc measurements across technical replicates. What could be the cause?
A: High variability can mask true biological differences. Here are some potential sources and solutions:
-
Inconsistent Sample Preparation: Variability in cell counting, quenching, and extraction can introduce significant errors.
-
Solution: Standardize your sample preparation protocol. Ensure rapid and complete quenching of metabolism, for example, by using liquid nitrogen or ice-cold methanol.[3] Use a consistent volume of extraction solvent and ensure thorough extraction.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte of interest.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can lead to variable signal intensity.
-
Solution: Regularly check the instrument's performance using a system suitability test. Monitor the signal of internal standards across the analytical run. A relative standard deviation (RSD) of <15% for QC samples is generally considered acceptable.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in ¹⁵N-GlcNAc metabolomics.
Frequently Asked Questions (FAQs)
Data Analysis and Interpretation
Q: How do I correct for the natural abundance of stable isotopes in my ¹⁵N-GlcNAc data?
A: All nitrogen-containing compounds have a natural abundance of ¹⁵N (~0.37%). This, along with the natural abundance of other isotopes like ¹³C, must be corrected to accurately determine the extent of labeling from your tracer. Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform this correction.[6][7][8][9] These tools typically require the chemical formula of the metabolite and the isotopic purity of the tracer as input.
Q: What is isotopic pattern deconvolution and why is it important?
A: Isotopic pattern deconvolution is the process of separating the overlapping signals of different isotopologues of a metabolite in a mass spectrum.[10][11] This is crucial in ¹⁵N labeling experiments because incomplete labeling can lead to complex and overlapping isotopic patterns, making it difficult to accurately quantify the different labeled forms of a metabolite.[12] Deconvolution algorithms help to resolve these patterns and improve the accuracy of quantification.
Q: Which software can I use for processing my ¹⁵N-GlcNAc metabolomics data?
Experimental Design and Execution
Q: What are the key considerations for a robust experimental design in ¹⁵N-GlcNAc metabolomics?
A: A well-designed experiment is crucial for obtaining reliable results. Key considerations include:
-
Appropriate Controls: Include both unlabeled and labeled control groups.
-
Biological and Technical Replicates: Use a sufficient number of replicates to ensure statistical power.
-
Randomization: Randomize the sample injection order to minimize the impact of instrument drift.
-
Quality Control Samples: Include pooled QC samples injected periodically throughout the analytical run to monitor system stability.[4][9]
Q: What are typical LC-MS/MS parameters for the analysis of ¹⁵N-GlcNAc?
A: The optimal parameters will depend on your specific instrument and experimental goals. However, here are some example parameters that can be used as a starting point:
| Parameter | Setting |
| Chromatography | |
| Column | Hypersil Silica (150mm x 2mm, 5µm) |
| Mobile Phase A | Water with 0.5% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 5% B over 8 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 220.3 (unlabeled), 221.3 (¹⁵N-labeled) |
| Product Ion (m/z) | 118.9 |
| Internal Standard | ¹³C₆-N-acetylglucosamine |
| IS Precursor Ion (m/z) | 226.4 |
| IS Product Ion (m/z) | 123.2 |
Note: These parameters are based on a published method and may require optimization.[5][23]
Experimental Protocols
Metabolite Extraction from Adherent Cells
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the ¹⁵N-labeled precursor for N-Acetyl-D-glucosamine for the predetermined optimal labeling time.
-
Quenching: Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolic activity.[3]
-
Extraction: Before the liquid nitrogen completely evaporates, add a pre-chilled extraction solvent (e.g., 80% methanol) to the dish.
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS analysis.
Signaling Pathway
N-Acetyl-D-glucosamine and the Hexosamine Biosynthesis Pathway (HBP)
N-Acetyl-D-glucosamine (GlcNAc) is a key metabolite in the Hexosamine Biosynthesis Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[6][10] UDP-GlcNAc is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in cell signaling and the regulation of various cellular processes.[2][24][25]
Caption: Overview of the Hexosamine Biosynthesis Pathway and O-GlcNAcylation signaling.
References
- 1. Incorporation of [3H]glucosamine into glycosaminoglycans in different cell culture conditions by rabbit aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. The graphviz template for flow chart. · GitHub [gist.github.com]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Quality Control and Validation Issues in LC-MS-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 15. cris.vtt.fi [cris.vtt.fi]
- 16. researchgate.net [researchgate.net]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. labplan.ie [labplan.ie]
- 19. MetaboAnalyst [metaboanalyst.ca]
- 20. MetaboAnalyst [metaboanalyst.ca]
- 21. MetaboAnalyst [metaboanalyst.ca]
- 22. m.youtube.com [m.youtube.com]
- 23. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Stable Isotope-Labeled N-Acetyl-D-glucosamine in Glycobiology Research
An Objective Comparison of N-Acetyl-D-glucosamine-15N and Other Labeled Amino Sugars for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of glycobiology, the study of protein glycosylation is paramount to understanding a vast array of cellular processes, from signal transduction to protein folding. Stable isotope-labeled amino sugars are indispensable tools for researchers, enabling the precise tracking and quantification of these modifications. This guide provides a comprehensive comparison of this compound (¹⁵N-GlcNAc) with other commonly used labeled amino sugars, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Labeled N-Acetyl-D-glucosamine Analogs
The choice of isotopic label for N-Acetyl-D-glucosamine (GlcNAc) can significantly impact the outcome and interpretation of experiments. The most common stable isotopes used for labeling are Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H). Each offers distinct advantages and disadvantages in terms of cost, labeling efficiency, and analytical compatibility.
Table 1: Quantitative Comparison of Labeled GlcNAc Analogs
| Feature | This compound (¹⁵N-GlcNAc) | N-Acetyl-D-glucosamine-¹³C (¹³C-GlcNAc) | N-Acetyl-D-glucosamine-²H (Deuterated GlcNAc) |
| Natural Abundance of Isotope | ~0.37%[1] | ~1.1%[1] | ~0.015% |
| Common Labeling Position(s) | Amide nitrogen | Acetyl group carbons, Glucosamine ring carbons | Acetyl group, Glucosamine ring |
| Mass Shift per Label | +1 Da | +1 Da per ¹³C | +1 Da per ²H |
| Typical Labeling Efficiency | High (>95%) in controlled systems[2] | High (>95%) in controlled systems | Variable, can be high |
| Metabolic Scrambling | Minimal for the amide nitrogen[3] | Can occur, especially with ring-labeled glucose[4] | Potential for exchange in certain biological contexts |
| Primary Analytical Technique | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy |
| Key Advantage | Low natural abundance provides a clean background for MS.[1] | Larger potential mass shift with multiple labels. | Cost-effective for some applications. |
| Key Disadvantage | Smaller mass shift per molecule compared to multi-¹³C labels. | Higher natural abundance can complicate MS background.[1] | Potential for kinetic isotope effects and exchange with solvent.[5] |
Experimental Applications and Performance
The utility of a labeled amino sugar is ultimately determined by its performance in specific experimental contexts. Here, we compare ¹⁵N-GlcNAc with other labeled variants in common applications.
Metabolic Labeling of Glycoproteins
Metabolic labeling is a powerful technique where living cells incorporate labeled precursors into their biomolecules.[6] For glycoproteins, this involves introducing a labeled amino sugar into the cell culture medium, which is then utilized in the hexosamine biosynthetic pathway (HBP) to produce labeled UDP-GlcNAc, the donor substrate for glycosylation.[7]
¹⁵N-GlcNAc in Metabolic Labeling:
-
Specificity: The ¹⁵N label on the acetyl group's nitrogen is metabolically stable, with minimal scrambling to other amino acids.[3] This ensures that the isotopic label is a reliable reporter of GlcNAc incorporation.
-
Mass Spectrometry: The low natural abundance of ¹⁵N results in a low background signal, enhancing the signal-to-noise ratio in mass spectrometry experiments.[1] This is particularly advantageous for quantifying low-abundance glycoproteins.
¹³C-GlcNAc in Metabolic Labeling:
-
Versatility: ¹³C labels can be introduced at various positions, including the acetyl group or the glucosamine ring. Uniformly ¹³C-labeled glucose can also be used as a precursor, leading to the labeling of multiple carbons in GlcNAc.[4]
-
Mass Shift: Multiple ¹³C labels can be incorporated into a single GlcNAc molecule, resulting in a larger mass shift that is easily resolvable in a mass spectrometer.
Deuterated GlcNAc in Metabolic Labeling:
-
Cost-Effectiveness: Deuterated compounds can be less expensive to synthesize than their ¹⁵N or ¹³C counterparts.
-
Potential Issues: The weaker C-²H bond compared to the C-¹H bond can sometimes lead to kinetic isotope effects, potentially altering metabolic rates. There is also a risk of deuterium exchange with protons from the solvent, which could lead to a loss of the label.[5]
Quantitative Proteomics and Glycoproteomics
A primary application of stable isotope labeling is in quantitative mass spectrometry, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[6] While SILAC traditionally uses labeled amino acids, a similar principle can be applied with labeled amino sugars to specifically quantify changes in glycosylation.
Table 2: Performance in Quantitative Mass Spectrometry
| Parameter | ¹⁵N-GlcNAc | ¹³C-GlcNAc | Deuterated GlcNAc |
| Quantification Accuracy | High, due to low background and stable label. | High, especially with multiple labels providing a clear mass shift. | Generally good, but can be affected by isotopic exchange. |
| Spectral Complexity | Simpler spectra due to a single, well-defined mass shift per GlcNAc. | Can be more complex with partial labeling or metabolic scrambling. | Can be complex due to potential for partial deuteration. |
| Compatibility with other labels | Excellent for multiplexing with other isotopic labels (e.g., ¹³C-labeled amino acids). | Can be used in combination with ¹⁵N-labeling for dual-labeling experiments.[8] | Can be used with other labels, but care must be taken to account for potential spectral overlap. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments using labeled amino sugars.
Protocol 1: Metabolic Labeling of Cultured Cells with ¹⁵N-GlcNAc
-
Cell Culture: Culture cells in their standard growth medium to the desired confluency.
-
Medium Exchange: Replace the standard medium with a custom medium lacking glucose and glutamine, supplemented with dialyzed fetal bovine serum.
-
Labeling: Add ¹⁵N-GlcNAc to the medium at a final concentration of 1-5 mM. For comparative experiments, a parallel culture should be grown with unlabeled GlcNAc.
-
Incubation: Incubate the cells for 24-72 hours to allow for the incorporation of the labeled sugar into glycoproteins.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation for Mass Spectrometry:
-
For proteomic analysis, proteins can be digested with trypsin.
-
For glycomic analysis, N-glycans can be released using PNGase F.
-
Enrich for glycoproteins or glycopeptides using appropriate methods (e.g., lectin affinity chromatography).
-
Protocol 2: NMR Sample Preparation for ¹⁵N-Labeled Glycoproteins
-
Expression and Labeling: Express the glycoprotein of interest in a suitable expression system (e.g., HEK293 cells) using a medium supplemented with ¹⁵N-labeled precursors.[3] For selective labeling of glycans, ¹⁵N-GlcNAc can be added to the culture medium.
-
Purification: Purify the labeled glycoprotein to homogeneity using standard chromatography techniques.
-
Buffer Exchange: Exchange the purified protein into an NMR-compatible buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O or 100% D₂O, pH 6.0-7.5).
-
Concentration: Concentrate the protein to a final concentration of 0.1-1 mM.[9]
-
NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC or other relevant NMR spectra to observe the labeled sites.[10]
Visualizing Key Pathways and Workflows
Understanding the biological context and experimental procedures is enhanced through visualization. The following diagrams, generated using Graphviz, illustrate the hexosamine biosynthetic pathway and a general workflow for quantitative glycoproteomics.
Caption: The Hexosamine Biosynthetic Pathway.
Caption: Quantitative Glycoproteomics Workflow.
Conclusion
The selection of an appropriately labeled N-Acetyl-D-glucosamine is a critical decision in the design of experiments aimed at elucidating the roles of protein glycosylation. ¹⁵N-GlcNAc offers significant advantages in quantitative mass spectrometry due to its low natural abundance and the metabolic stability of the label. However, ¹³C- and deuterium-labeled analogs also have their place in the researcher's toolkit, particularly when larger mass shifts are desirable or when cost is a primary consideration. By carefully considering the specific requirements of the experiment and the analytical techniques to be employed, researchers can leverage the power of stable isotope labeling to unravel the complexities of the glycoproteome.
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr-bio.com [nmr-bio.com]
- 10. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Spectrometry Data for 15N-Labeled Glycopeptides
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, this guide provides a comprehensive comparison of methods for validating mass spectrometry data of 15N-labeled glycopeptides. It offers detailed experimental protocols, quantitative data comparisons, and a recommended validation workflow to ensure the accuracy and reliability of your results.
The analysis of glycoproteins, crucial players in numerous biological processes, presents significant analytical challenges due to their inherent heterogeneity. Metabolic labeling with 15N isotopes offers a powerful strategy for the relative quantification of glycopeptides, enabling the study of changes in glycosylation under various conditions. However, the validation of data from such experiments is critical to ensure the biological significance of the findings.
This guide compares 15N metabolic labeling with other common quantitative glycoproteomics techniques, including Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and label-free approaches. We also provide an overview of software tools available for data analysis and a detailed workflow for data validation.
Comparative Analysis of Quantitative Glycoproteomics Methodologies
Choosing the right quantification strategy is paramount for a successful glycoproteomics experiment. The following tables provide a comparative overview of 15N metabolic labeling and its alternatives, highlighting their respective strengths and weaknesses.
Table 1: Comparison of Key Performance Metrics for Quantitative Glycoproteomics Techniques
| Feature | 15N Metabolic Labeling | SILAC | TMT Labeling | Label-Free Quantification |
| Principle | In vivo incorporation of 15N into all nitrogen-containing molecules. | In vivo incorporation of stable isotope-labeled amino acids (e.g., 13C, 15N). | In vitro chemical labeling of peptides with isobaric tags. | Based on precursor ion intensity or spectral counting. |
| Precision (CV) | ~15-30% | <15% | ~8%[1] | 20-40% |
| Accuracy | Good, but can be affected by incomplete labeling and metabolic scrambling. | High, considered a gold standard for metabolic labeling. | High, but susceptible to ratio compression. | Moderate, highly dependent on instrument stability and data processing. |
| Dynamic Range | ~2 orders of magnitude | ~2-3 orders of magnitude | Up to 50-fold with high accuracy[2] | ~3-4 orders of magnitude |
| Multiplexing | 2-plex (14N vs. 15N) | 2-plex or 3-plex | Up to 18-plex (TMTpro) | N/A |
| Applicability | Cell culture, organisms that can be metabolically labeled. | Primarily cell culture. | Any protein sample. | Any protein sample. |
| Cost | Moderate (15N-enriched media). | High (labeled amino acids). | High (TMT reagents). | Low (no labeling reagents). |
Table 2: Qualitative Comparison of Quantitative Glycoproteomics Techniques
| Feature | 15N Metabolic Labeling | SILAC | TMT Labeling | Label-Free Quantification |
| Pros | Labels all proteins, cost-effective for whole organism labeling, early sample mixing reduces experimental variability. | High accuracy and precision, well-established method, early sample mixing. | High multiplexing capability, high precision, applicable to all sample types. | No labeling required, simple sample preparation, wide dynamic range. |
| Cons | Incomplete labeling can complicate data analysis, potential for metabolic scrambling, limited multiplexing. | Limited to cell culture, expensive for some applications, potential for arginine-to-proline conversion. | Ratio compression can underestimate large changes, labeling occurs after digestion, potentially introducing variability. | Lower precision and accuracy, requires high instrument stability and reproducibility, data analysis can be complex. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible glycoproteomics research. Below are detailed methodologies for 15N metabolic labeling and a common alternative, label-free quantification.
Protocol 1: 15N Metabolic Labeling of Mammalian Cells for Glycoproteomics Analysis
This protocol is adapted for adherent cell lines such as HEK293 cells.
1. Cell Culture and Labeling: a. Culture cells in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. For 15N labeling, prepare DMEM with all amino acids replaced with their 15N-labeled counterparts. Supplement with dialyzed FBS to minimize the introduction of unlabeled amino acids. c. Adapt cells to the heavy medium over several passages to ensure complete incorporation of the 15N label. A labeling efficiency of >98% is recommended for accurate quantification. d. Grow a "light" (14N) and a "heavy" (15N) cell population under the desired experimental conditions.
2. Protein Extraction and Digestion: a. Harvest cells and wash with ice-cold PBS. b. Lyse the cell pellets in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, and protease inhibitors. c. Determine protein concentration using a BCA assay. d. Mix equal amounts of protein from the "light" and "heavy" samples. e. Reduce the protein mixture with 10 mM dithiothreitol (DTT) at 37°C for 1 hour. f. Alkylate with 20 mM iodoacetamide (IAA) in the dark at room temperature for 30 minutes. g. Dilute the sample 5-fold with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 1.6 M. h. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
3. Glycopeptide Enrichment: a. Acidify the digest with 1% trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge. b. Elute the peptides and dry them under vacuum. c. Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) SPE.
4. Mass Spectrometry Analysis: a. Reconstitute the enriched glycopeptides in 0.1% formic acid. b. Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled to a nano-LC system. c. Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) for fragmentation. d. Set the MS1 resolution to 120,000 and the MS2 resolution to 30,000. e. Include oxonium ion triggered fragmentation to specifically target glycopeptides.
Protocol 2: Label-Free Quantitative Glycoproteomics
1. Sample Preparation: a. Prepare individual protein samples for each condition as described in steps 2a-2e of Protocol 1 (without mixing). b. Digest each sample individually with trypsin (steps 2f-2h of Protocol 1).
2. Glycopeptide Enrichment: a. Enrich glycopeptides from each sample separately using HILIC SPE as described in step 3c of Protocol 1.
3. Mass Spectrometry Analysis: a. Analyze each enriched glycopeptide sample individually by LC-MS/MS using the same parameters as in step 4 of Protocol 1. It is crucial to maintain high reproducibility between runs.
4. Data Analysis: a. Use a label-free quantification software (e.g., MaxQuant, Progenesis QI) to align the chromatograms and quantify the peak areas of the identified glycopeptides across all runs. b. Normalize the data to account for variations in sample loading and instrument performance.
Data Validation Workflow
A rigorous data validation workflow is essential to ensure the reliability of quantitative glycoproteomics data. The following workflow is recommended for the analysis of 15N-labeled glycopeptide data.
Caption: A recommended workflow for validating 15N-labeled glycopeptide mass spectrometry data.
Software for Glycopeptide Data Analysis
Several software packages are available for the analysis of glycoproteomics data. The choice of software can significantly impact the results, and it is often beneficial to use a combination of tools.
Table 3: Comparison of Software for Glycopeptide Data Analysis
| Software | Developer | Key Features | Strengths | Weaknesses |
| Byonic | Protein Metrics | Comprehensive search engine for peptides and glycopeptides, supports various fragmentation methods. | Good for both N- and O-linked glycopeptides, user-friendly interface. | Can report a higher number of questionable glycoproteins and glycosites.[3] |
| Protein Prospector | UCSF | Open-source, web-based platform with a dedicated workflow for 15N quantification. | Excellent for 15N data analysis, high agreement with known glycosites.[3] | Interface can be less intuitive for new users. |
| pGlyco | Institute of Computing Technology, CAS | Specialized for glycopeptide identification with a focus on FDR control. | High precision in N-glycoproteomics, good FDR estimation. | May identify fewer glycosites in less complex samples compared to other tools. |
| MaxQuant | Max Planck Institute | Widely used for quantitative proteomics, with some capabilities for glycopeptide analysis. | Excellent for label-free and SILAC quantification, robust statistical analysis. | Less specialized for glycopeptide identification compared to dedicated tools. |
| MSFragger-Glyco | Nesvilab | Fast and sensitive search engine for open and glycopeptide searches. | High speed and sensitivity. | Newer tool, still under active development. |
Recent comparative studies have shown that different software tools have distinct strengths. For instance, a 2022 study found that for N-glycoproteomics, Byonic identified the most unique glycopeptides, while pGlyco and Protein Prospector identified the most glycosites in a glycoprotein mixture.[4] Another benchmarking study highlighted that Protein Prospector identified the most glycopeptide spectrum matches with high agreement to known glycosites in UniProt.[3] These findings underscore the importance of selecting the appropriate software based on the specific research question and sample type.
Conclusion
The validation of mass spectrometry data for 15N-labeled glycopeptides is a multi-faceted process that requires careful consideration of the experimental design, choice of quantification method, and data analysis workflow. By understanding the strengths and limitations of different approaches and utilizing the appropriate software tools, researchers can ensure the generation of high-quality, reliable data that will advance our understanding of the critical roles of glycoproteins in health and disease. This guide provides a solid foundation for researchers to confidently navigate the complexities of quantitative glycoproteomics and contribute to the growing body of knowledge in this exciting field.
References
- 1. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative N-glycoproteomics using stable isotopic diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Cross-Validation of N-Acetyl-D-glucosamine-15N Metabolic Labeling with Antibody-Based Methods for Glycoprotein Analysis
In the dynamic fields of proteomics and drug development, accurate quantification of protein glycosylation is paramount. Glycosylation, the enzymatic addition of sugars (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, and function. Two prominent techniques for studying glycosylation are stable isotope labeling with N-Acetyl-D-glucosamine-15N (15N-GlcNAc) followed by mass spectrometry, and traditional antibody-based methods like Western blotting and ELISA. This guide provides an objective comparison of these methodologies, offering researchers and scientists the insights needed to select the most appropriate technique for their experimental goals.
At a Glance: 15N-GlcNAc Labeling vs. Antibody-Based Methods
The choice between metabolic labeling and antibody-based methods hinges on the specific research question, be it discovery-oriented profiling or validation of known targets. 15N-GlcNAc metabolic labeling, coupled with mass spectrometry, offers a powerful tool for the unbiased, global quantification of glycosylation. In contrast, antibody-based methods provide a targeted approach, excelling at the sensitive and specific detection of known glycan epitopes or glycosylated proteins.
| Feature | This compound (15N-GlcNAc) Labeling with Mass Spectrometry | Antibody-Based Methods (Western Blot, ELISA, Lectin-Based Immunoassay) |
| Principle | Incorporation of a stable isotope-labeled sugar precursor into glycoproteins for mass-based quantification. | Use of specific antibodies or lectins to detect and quantify glycoproteins or glycan structures. |
| Quantification | Relative or absolute quantification of glycosylation sites and occupancy. | Semi-quantitative (Western Blot) to quantitative (ELISA). |
| Throughput | High-throughput, capable of analyzing the entire glycoproteome in a single experiment. | Lower throughput, typically analyzing one or a few proteins at a time. |
| Specificity | High specificity for N-Acetyl-D-glucosamine containing glycans. | Dependent on the specificity of the primary antibody or lectin. |
| Discovery Power | Excellent for discovering novel glycosylation sites and quantifying changes across the proteome. | Limited to known targets for which specific antibodies or lectins are available. |
| Validation | Can be used to validate findings from other methods. | A primary method for validating targets identified through discovery approaches. |
| Representative Data | Provides precise peptide/glycopeptide ratios (e.g., Heavy/Light ratio of 2.5 for a specific glycopeptide). | Provides relative band intensity (Western Blot) or concentration values (ELISA, e.g., 50 ng/mL). |
Delving into the Methodologies
A clear understanding of the experimental workflows is essential for appreciating the strengths and limitations of each approach.
This compound (15N-GlcNAc) Metabolic Labeling Workflow
This technique involves introducing 15N-labeled N-Acetyl-D-glucosamine into cell culture media. The cells incorporate this "heavy" sugar into newly synthesized glycoproteins. By comparing the mass spectra of labeled and unlabeled (or "light") samples, researchers can precisely quantify changes in glycosylation.
Antibody-Based Detection: The Western Blot Workflow
Western blotting is a widely used technique to detect specific proteins in a sample. For glycosylation studies, antibodies that recognize either the protein backbone or specific glycan structures can be employed.
Foundational Principles: A Signaling Pathway Perspective
The biosynthesis of glycoproteins is a complex process that can be interrogated by these methods. 15N-GlcNAc is incorporated early in the hexosamine biosynthetic pathway, leading to its presence in various glycan structures. Antibody-based methods, conversely, detect the final glycosylated protein product.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following protocols provide a detailed guide.
Protocol 1: 15N-GlcNAc Metabolic Labeling and Mass Spectrometry Analysis
1. Cell Culture and Labeling:
-
Culture cells in a medium that allows for efficient uptake of GlcNAc.
-
For the "heavy" sample, supplement the medium with 15N-GlcNAc at a final concentration of 1-5 mM. For the "light" control, use an equivalent concentration of unlabeled GlcNAc.
-
Label the cells for a sufficient duration to allow for incorporation into glycoproteins (typically 24-72 hours).
2. Protein Extraction and Digestion:
-
Harvest and lyse the "heavy" and "light" cell populations separately using a standard lysis buffer.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Perform in-solution or in-gel digestion of the combined protein sample using trypsin overnight at 37°C.
3. Glycopeptide Enrichment (Optional but Recommended):
-
Use hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods to enrich for glycopeptides from the total peptide mixture.
4. LC-MS/MS Analysis:
-
Analyze the peptide (or glycopeptide) mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic pairs.
-
The ratio of the heavy to light peak areas provides a quantitative measure of the relative abundance of the glycoprotein.
Protocol 2: Quantitative Western Blot for Glycosylated Proteins
1. Sample Preparation:
-
Lyse cells or tissues in a suitable buffer and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by heating in SDS-PAGE sample buffer.
2. Gel Electrophoresis and Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the glycoprotein of interest or a specific glycan epitope overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Signal Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Use image analysis software to perform densitometry on the bands of interest. Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein) to obtain semi-quantitative data. For more accurate quantification, a standard curve with known amounts of the purified glycoprotein should be included.
Protocol 3: Lectin-Based ELISA for Glycoprotein Quantification
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the protein backbone of the glycoprotein of interest. Incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBST).
2. Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the wells.
3. Sample Incubation:
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature to allow the glycoprotein to bind to the capture antibody.
-
Wash the wells.
4. Lectin Incubation:
-
Add a biotinylated lectin specific for the glycan of interest to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells.
5. Detection:
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the glycosylated protein in the samples can be determined from the standard curve.
A Comparative Guide to Internal Standards for N-Acetyl-D-glucosamine-15N Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides a comparative analysis of internal standards for the quantification of ¹⁵N-labeled N-Acetyl-D-glucosamine (GlcNAc-¹⁵N), a crucial molecule in various biological pathways. Accurate measurement of GlcNAc-¹⁵N is essential for understanding its role in cellular processes and for the development of novel therapeutics. This document outlines the performance of available internal standards, supported by experimental data, and provides detailed methodologies for their application.
Comparison of Internal Standards
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. For N-Acetyl-D-glucosamine, several options are available, primarily differing in the type and position of the isotopic label. The most common choices are carbon-13 (¹³C) labeled and deuterium (²H or D) labeled N-Acetyl-D-glucosamine.
Key Performance Characteristics:
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they share identical chemical and physical properties with the analyte, leading to co-elution during chromatography and similar ionization efficiency.[1][2][3] This minimizes experimental variability introduced during sample preparation and analysis.[2][4]
| Internal Standard Type | Advantages | Disadvantages |
| ¹³C-labeled GlcNAc | - Co-elution with analyte: Ensures that the internal standard and analyte experience the same matrix effects.[1][3]- High isotopic stability: The ¹³C label is not prone to exchange or loss during sample processing.[1][3]- Identical response factor: Behaves identically to the unlabeled analyte in the mass spectrometer source.[1] | - Higher cost: Generally more expensive to synthesize compared to deuterated standards.[1]- Potential for isotopic overlap: If the labeling is not sufficient, the isotopic clusters of the standard and analyte may overlap, complicating data analysis. |
| Deuterated GlcNAc | - Lower cost: Typically more affordable than ¹³C-labeled counterparts.- Readily available: A wider variety of deuterated standards are often commercially available. | - Potential for chromatographic shift: The difference in bond energy between C-H and C-D bonds can sometimes lead to a slight shift in retention time compared to the native analyte, which can complicate quantification.[3]- Isotopic instability: Deuterium atoms, particularly those on heteroatoms, can be prone to back-exchange with protons from the solvent, leading to a loss of the label and inaccurate quantification.[3]- Lower natural abundance of deuterium: This can be an advantage as it minimizes interference from naturally occurring isotopes.[5] |
Quantitative Data Summary:
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (%) | Reference |
| ¹³C₆-N-acetylglucosamine | LC-MS/MS | Human Plasma | 20 - 1280 | 20 | < 15 | 85-115 | [6] |
| Biologically derived ¹³C labeled internal standards | GC-MS/MS & GC-TOFMS | Biotechnological Cell Samples | Not specified | femtomol range | Not specified | Good agreement between methods | [7][8] |
Experimental Protocols
Accurate quantification of N-Acetyl-D-glucosamine-¹⁵N relies on robust and well-validated analytical methods. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for this purpose.
Protocol 1: LC-MS/MS Quantification of N-Acetyl-D-glucosamine
This protocol is adapted from a validated method for the quantification of N-acetylglucosamine in human plasma using a ¹³C-labeled internal standard.[6]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 10 µL of the internal standard solution (¹³C₆-N-acetylglucosamine in a suitable solvent).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Hypersil Silica column (150mm x 2mm, 5µm).[6]
- Mobile Phase: A suitable isocratic or gradient elution using a mixture of acetonitrile and water with appropriate additives (e.g., formic acid or ammonium acetate) to ensure good peak shape and retention.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM) Transitions:
- N-Acetylglucosamine: m/z 220.3 → 118.9[6]
- ¹³C₆-N-acetylglucosamine (Internal Standard): m/z 226.4 → 123.2[6]
- Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Protocol 2: GC-MS Quantification of N-Acetyl-D-glucosamine
This protocol is based on a method for the analysis of N-acetylglucosamine in biotechnological samples using a ¹³C-labeled internal standard.[7][8]
1. Sample Preparation (Derivatization):
- To a dried sample aliquot, add the ¹³C-labeled internal standard.
- Ethoximation: Add 20 µL of O-ethylhydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate to form the ethoxime derivatives.[7][8]
- Dry the sample under vacuum.
- Trimethylsilylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and incubate to form the trimethylsilyl (TMS) derivatives.
2. GC Conditions:
- Column: A suitable capillary column for carbohydrate analysis (e.g., Optima 1 MS or Optima 5 MS).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless injection.
- Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components. For example: 70°C (hold 1 min), ramp to 240°C at 30°C/min, ramp to 260°C at 2°C/min, ramp to 310°C at 30°C/min (hold 3 min).[7][8]
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
- Mass Analyzer: Tandem Quadrupole (MS/MS) or Time-of-Flight (TOF).
- Selected Ion Monitoring (SIM) or MRM Transitions: Monitor specific fragment ions for the derivatized N-acetylglucosamine and its ¹³C-labeled internal standard. For the 4TMS derivative, quantifier and qualifier transitions can be selected for high selectivity and sensitivity (e.g., precursor ion m/z 347.2).[7][8]
Signaling Pathways and Experimental Workflows
N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP) and is the substrate for O-GlcNAcylation, a dynamic post-translational modification that regulates a multitude of cellular processes.
Hexosamine Biosynthetic Pathway (HBP)
The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[9][10][11] UDP-GlcNAc is the donor substrate for all N- and O-linked glycosylation.
Caption: The Hexosamine Biosynthetic Pathway.
O-GlcNAcylation Signaling
O-GlcNAcylation is the addition of a single N-acetylglucosamine moiety to serine or threonine residues of nuclear and cytoplasmic proteins. This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA).[12][13][14] O-GlcNAcylation plays a crucial role in regulating signal transduction pathways, often in a reciprocal relationship with phosphorylation.
Caption: O-GlcNAcylation Signaling Cycle.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of N-Acetyl-D-glucosamine-¹⁵N using a stable isotope-labeled internal standard.
Caption: Quantitative Analysis Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to 15N Labeled Metabolic Tracers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is paramount. 15N labeled metabolic tracers have emerged as indispensable tools for elucidating the intricate web of nitrogen metabolism. This guide provides a comparative analysis of different 15N labeled metabolic tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
The use of stable isotopes, such as Nitrogen-15 (¹⁵N), offers a safe and powerful alternative to radioactive isotopes for tracing the metabolic fate of nitrogen-containing compounds.[1] By introducing ¹⁵N-labeled molecules into biological systems, researchers can track the incorporation of nitrogen into various metabolites, providing insights into the dynamics of protein synthesis, amino acid metabolism, and nucleotide biosynthesis. The choice of tracer, however, can significantly impact the experimental outcome and the interpretation of results. This guide focuses on a comparative analysis of commonly used ¹⁵N tracers, including individual amino acids like [¹⁵N]glycine and [¹⁵N]glutamine, as well as mixtures of ¹⁵N-labeled amino acids and simpler nitrogen sources like ¹⁵N-ammonium chloride.
Comparative Performance of 15N Labeled Tracers
The selection of a ¹⁵N tracer is contingent on the specific metabolic pathway under investigation and the biological system being studied. The following tables summarize quantitative data from various studies, offering a glimpse into the comparative performance of different tracers.
| Tracer | Biological System | Key Findings | Reference |
| [¹⁵N]Glycine | Infants (in vivo) | Higher calculated rates of protein synthesis, breakdown, and turnover compared to ¹⁵N-amino acid mixture and ¹⁵N-labeled egg protein. Net protein gain was consistent across all tracers. | [2] |
| ¹⁵N-Labeled Amino Acid Mixture | Infants (in vivo) | Lower calculated rates of protein synthesis, breakdown, and turnover compared to [¹⁵N]glycine. | [2] |
| ¹⁵N-Labeled Egg Protein | Infants (in vivo) | Similar results to the ¹⁵N-labeled amino acid mixture. | [2] |
| [α-¹⁵N]Glutamine | Human Hepatoma Cells (in vitro) | Rapidly converted to glutamate. After 144 hours, ¹⁵N was primarily distributed in alanine (50%), proline (28%), and glutamate (21%). | [3] |
| [α-¹⁵N]Asparagine | Human Hepatoma Cells (in vitro) | Slowly metabolized. After 144 hours, 82% of ¹⁵N remained in asparagine, with the rest primarily in alanine (8%), glutamate (6.8%), and proline (2.2%). | [3] |
Table 1: Comparison of Whole-Body Protein Metabolism Parameters using Different ¹⁵N Tracers in Infants. This table highlights a study comparing [¹⁵N]glycine, a ¹⁵N-amino acid mixture, and ¹⁵N-labeled egg protein for measuring whole-body protein parameters. While [¹⁵N]glycine resulted in higher absolute values for several parameters, the net protein gain remained consistent, suggesting that for certain applications, the less expensive [¹⁵N]glycine may be a suitable option.[2]
| Parameter | [¹⁵N]Glycine | ¹⁵N-Amino Acid Mixture | ¹⁵N-Labeled Egg Protein |
| Protein Synthesis (g/kg/day) | 10.8 | 7.9 | 7.5 |
| Protein Breakdown (g/kg/day) | 8.5 | 5.6 | 5.2 |
| Protein Turnover (g/kg/day) | 9.6 | 6.7 | 6.3 |
| Net Protein Gain (g/kg/day) | 2.3 | 2.3 | 2.3 |
| Data adapted from a study on infants and represents calculated values based on a three-pool model.[2] |
Table 2: Distribution and Enrichment of ¹⁵N from [α-¹⁵N]Glutamine and [α-¹⁵N]Asparagine in Human Hepatoma Cells after 144 hours. This table showcases the differential metabolic fates of glutamine and asparagine. Glutamine is a more readily utilized nitrogen source, with its ¹⁵N being incorporated into a wider range of amino acids at higher enrichment levels compared to asparagine.[3]
| Metabolite | ¹⁵N Distribution from [α-¹⁵N]Glutamine (%) | ¹⁵N Enrichment from [α-¹⁵N]Glutamine (%) | ¹⁵N Distribution from [α-¹⁵N]Asparagine (%) | ¹⁵N Enrichment from [α-¹⁵N]Asparagine (%) |
| Alanine | 50 | 44 | 8 | 20 |
| Proline | 28 | 41 | 2.2 | 19 |
| Glutamate | 21 | - | 6.8 | 36 |
| Asparagine | - | - | 82 | - |
| Data represents the state after 144 hours of incubation.[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are detailed methodologies for key experiments involving common ¹⁵N tracers.
Protocol 1: ¹⁵N-Labeling in Cell Culture for Metabolic Flux Analysis
This protocol is a generalized procedure for labeling adherent mammalian cells with a ¹⁵N-labeled amino acid, such as [¹⁵N]glutamine or [¹⁵N]glycine, followed by metabolite extraction and analysis by mass spectrometry.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
¹⁵N-labeled amino acid (e.g., [¹⁵N₂]L-glutamine, [¹⁵N]glycine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in complete growth medium supplemented with dFBS.
-
Media Preparation: Prepare the ¹⁵N-labeling medium by supplementing the base medium (lacking the amino acid to be traced) with the desired concentration of the ¹⁵N-labeled amino acid and dFBS.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).
-
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to identify and quantify the ¹⁵N-labeled metabolites.
Protocol 2: In Vivo ¹⁵N Labeling for Whole-Body Protein Turnover Studies
This protocol provides a general framework for in vivo labeling in animal models to study whole-body protein metabolism.
Materials:
-
Animal model (e.g., mice, rats)
-
¹⁵N-labeled tracer (e.g., [¹⁵N]glycine, ¹⁵N-labeled protein)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for ¹⁵N enrichment analysis (e.g., isotope ratio mass spectrometer - IRMS)
Procedure:
-
Acclimatization: Acclimate the animals to the experimental conditions, including the specific diet and housing in metabolic cages.
-
Tracer Administration: Administer the ¹⁵N-labeled tracer orally or via injection. The dosage and route of administration will depend on the specific tracer and experimental design.
-
Sample Collection: Collect urine and feces at timed intervals over the experimental period. Blood samples can also be collected to measure ¹⁵N enrichment in plasma proteins and amino acids.
-
Sample Processing: Process the collected samples for ¹⁵N analysis. For urine, this may involve direct analysis or extraction of specific nitrogen-containing compounds like urea and ammonia. For tissue samples, protein extraction and hydrolysis are necessary to analyze ¹⁵N incorporation into amino acids.
-
¹⁵N Enrichment Analysis: Measure the ¹⁵N enrichment in the processed samples using an appropriate analytical technique such as IRMS.
-
Data Analysis: Use the ¹⁵N enrichment data in conjunction with mathematical models (e.g., three-pool model) to calculate parameters of whole-body protein metabolism, such as protein synthesis, breakdown, and turnover rates.[2]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. News - China Isotope Development [asiaisotopeintl.com]
- 2. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: N-Acetyl-D-glucosamine-15N vs. Radioactive Tracers in Research
For Researchers, Scientists, and Drug Development Professionals
The study of N-Acetyl-D-glucosamine (GlcNAc) metabolism and its role in cellular signaling is critical for advancing our understanding of various physiological and pathological processes, including cancer and inflammatory diseases. The choice of tracer is a pivotal decision in experimental design. This guide provides a comprehensive comparison between the use of the stable isotope N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) and traditional radioactive tracers, supported by experimental data and protocols.
Core Advantages of this compound
The primary advantage of using ¹⁵N-GlcNAc lies in its non-radioactive nature, which offers significant benefits in terms of safety, experimental design, and the depth of data that can be obtained.[1] Stable isotopes like ¹⁵N are ideal for studies involving human subjects and for long-term research without the risks of radiation exposure.[1]
Key benefits include:
-
Enhanced Safety: ¹⁵N is a stable isotope and does not emit ionizing radiation, eliminating the health risks to researchers and the stringent regulatory requirements associated with handling and disposal of radioactive materials.[1][2][3]
-
Long-Term Tracking: Unlike radioactive isotopes that decay over time, stable isotopes are permanent, allowing for extended experimental timelines to track the fate of ¹⁵N-GlcNAc in complex biological systems.[1]
-
Richer Datasets: The use of ¹⁵N-GlcNAc coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed analysis of metabolic pathways and flux.[4][5] This enables researchers to not only quantify the uptake of GlcNAc but also to trace the ¹⁵N atom as it is incorporated into various downstream metabolites, providing a dynamic view of cellular metabolism.
-
Multiplexing Capabilities: Stable isotope labeling can be combined with other isotopes (e.g., ¹³C) for multi-tracer experiments, offering a more comprehensive understanding of intersecting metabolic pathways.[6][7]
Performance Comparison: ¹⁵N-GlcNAc vs. Radioactive Tracers
Quantitative Data Summary
The following tables summarize representative quantitative data for both ¹⁵N-labeled and radiolabeled glucosamine tracers from various studies.
Table 1: Performance Data for ¹⁵N-Labeled Tracers in Metabolic Analysis
| Parameter | ¹⁵N-Glutamine & ¹⁵N-Asparagine[8] | ¹⁵N-Amino Acids[9] | ¹³C-Glucosamine[10] |
| Tracer | α-¹⁵N-Glutamine, α-¹⁵N-Asparagine | ¹⁵NH₄¹⁵NO₃ | D-[1-¹³C]glucosamine |
| Application | Amino acid metabolism in cell culture | Amino acid and protein turnover in algae | Pharmacokinetics in human synovial fluid |
| Detection Method | Chemical Reaction Interface Mass Spectrometry (CRIMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Key Quantitative Finding | ¹⁵N enrichment of alanine and proline reached 44% and 41% respectively after 144h. | ~98% labeling efficiency in 13 amino acids. | Limit of quantification: 10 ng/mL in synovial fluid. |
| Minimum Detectable Amount | 17 pg of ¹⁵N | Not specified | 0.02 ng injected |
Table 2: Performance Data for Radioactive Glucosamine Tracers in Imaging and Uptake Studies
| Parameter | ⁹⁹ᵐTc-Glucosamine Sulfate[1] | ⁶⁸Ga-DOTA-DG[11] | ¹⁴C-Labeled Drugs[12] |
| Tracer | ⁹⁹ᵐTc-Glucosamine Sulfate | ⁶⁸Ga-DOTA-2-deoxy-D-glucosamine | ¹⁴C-Fluconazole |
| Application | Scintigraphic detection of osteoarthritis | μPET imaging of tumors | Pharmacokinetics |
| Detection Method | Scintigraphy | Micro-Positron Emission Tomography (μPET) | Accelerator Mass Spectrometry (AMS) & Liquid Scintillation Counting (LSC) |
| Key Quantitative Finding | Up to 100.8 ± 2.9% uptake in human rib cartilage at 72h. | Tumor uptake of 2.38 ± 0.30 %ID/g at 10 min post-injection. | AMS limit of reliable measurement: ~0.1 dpm/ml for plasma. |
| Radiochemical Purity | Not specified | >98% | Not applicable |
Experimental Protocols
Key Experiment 1: Metabolic Flux Analysis using ¹⁵N-GlcNAc and Mass Spectrometry
This protocol provides a general workflow for tracing the metabolism of ¹⁵N-GlcNAc in a cell culture model.
Objective: To determine the incorporation of ¹⁵N from GlcNAc into downstream metabolites.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells of interest to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of ¹⁵N-GlcNAc.
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with the chosen mass spectrometry method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a separation technique like liquid chromatography (LC-MS).
-
Acquire data in a full scan mode to detect all ions and their isotopic patterns.
-
Perform tandem mass spectrometry (MS/MS) for the identification and confirmation of metabolites.
-
-
Data Analysis:
-
Identify metabolites based on their accurate mass and fragmentation patterns.
-
Determine the isotopic enrichment of ¹⁵N in GlcNAc and its downstream metabolites by analyzing the mass isotopologue distribution.
-
Calculate metabolic flux rates using appropriate modeling software.
-
Key Experiment 2: Cellular Uptake Assay using a Radioactive Glucosamine Tracer
This protocol outlines a typical procedure for measuring the uptake of a radiolabeled glucosamine analog in cultured cells.
Objective: To quantify the cellular uptake of a radiolabeled glucosamine tracer.
Methodology:
-
Cell Culture:
-
Seed cells in multi-well plates and grow to the desired density.
-
-
Radiotracer Incubation:
-
Prepare a working solution of the radiolabeled glucosamine tracer (e.g., ⁶⁸Ga-DOTA-DG) in a suitable buffer or culture medium.
-
Add the radiotracer solution to the cells and incubate for specific time intervals.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cells with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail to the vial.
-
Measure the radioactivity in the samples using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates for normalization.
-
Calculate the tracer uptake as a percentage of the total radioactivity added or as disintegrations per minute (DPM) per milligram of protein.
-
Visualizing the Comparison and Pathways
Logical Comparison of Tracer Technologies
Caption: Comparison of ¹⁵N-GlcNAc and radioactive tracers.
N-Acetyl-D-glucosamine Signaling Pathway
The following diagram illustrates the central role of GlcNAc in cellular metabolism and signaling.
Caption: Simplified GlcNAc metabolic and signaling pathway.
Conclusion
The choice between ¹⁵N-GlcNAc and radioactive tracers depends on the specific research question. For studies requiring high sensitivity for in vivo imaging, radioactive tracers remain a valuable tool. However, for detailed investigations into metabolic pathways, flux analysis, and applications where safety is paramount, especially in preclinical and clinical research, ¹⁵N-GlcNAc offers significant advantages. The ability to safely perform long-term studies and generate rich, quantitative data on metabolic dynamics positions ¹⁵N-GlcNAc as a superior choice for advancing our understanding of the complex roles of N-Acetyl-D-glucosamine in health and disease.
References
- 1. Optimal 99mTc radiolabeling and uptake of glucosamine sulfate by cartilage. A potential tracer for scintigraphic detection of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of Quantitative Metabolite Imaging Tools and Carbon-13 Techniques for Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of N-Acetyl-D-glucosamine-¹⁵N Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-D-glucosamine-¹⁵N (¹⁵N-GlcNAc) labeling with other common techniques for the quantitative analysis of O-GlcNAcylation. We will delve into the reproducibility of these methods, supported by detailed experimental protocols and data presented in a clear, comparative format.
Introduction to O-GlcNAcylation and Quantitative Analysis
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues of nuclear and cytoplasmic proteins. This modification plays a crucial role in regulating a wide array of cellular processes, and its dysregulation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.
Accurate and reproducible quantification of O-GlcNAcylation is essential for understanding its biological functions and for the development of novel therapeutics. Various methods have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the use of stable isotope labeling with ¹⁵N-GlcNAc and compares its performance and reproducibility against other established techniques.
Comparison of Quantitative O-GlcNAcylation Analysis Methods
The choice of a quantitative proteomics strategy for O-GlcNAcylation analysis depends on the specific research question, the biological system under investigation, and the available instrumentation. Below is a comparative summary of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Reproducibility (CV) |
| ¹⁵N-GlcNAc Labeling (via ¹⁵N-Glutamine) | Metabolic incorporation of ¹⁵N from glutamine into the GlcNAc moiety via the hexosamine biosynthetic pathway. | Direct labeling of the modification. Can distinguish changes in glycosylation from changes in protein abundance. High labeling efficiency for amino sugars. | Potential for incomplete labeling. Requires specialized cell culture media. Does not label the peptide backbone. | Data not widely available, but expected to be similar to other metabolic labeling techniques (10-20%). |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic incorporation of heavy-isotope labeled amino acids (e.g., ¹³C, ¹⁵N-Lys/Arg) into the entire proteome. | Highly accurate for protein-level quantification. Well-established and robust method. | Indirectly quantifies O-GlcNAcylation by assuming changes in peptide intensity reflect changes in modification. Requires enrichment of O-GlcNAcylated peptides. | 5-15% |
| Isobaric Tagging (TMT, iTRAQ) | Chemical labeling of peptides with isobaric tags after protein digestion. Quantification is based on reporter ions in MS/MS spectra. | High multiplexing capacity (up to 32 samples). Can be used for various sample types (cells, tissues, biofluids). | Underestimation of quantification ratios can occur. Requires enrichment of O-GlcNAcylated peptides. | 10-25% |
| Metabolic Chemical Reporters (MCRs) with Bioorthogonal Chemistry | Metabolic incorporation of GlcNAc analogs with azide or alkyne handles, followed by "click" chemistry to attach affinity tags for enrichment and quantification. | Enables specific enrichment and visualization of O-GlcNAcylated proteins. Can be used for pulse-chase experiments to study dynamics. | Potential for steric hindrance by the chemical reporter. The efficiency of the click reaction can vary. | 15-30% |
Experimental Protocols
Protocol 1: ¹⁵N-GlcNAc Labeling using Isotopic Detection of Amino sugars with Glutamine (IDAWG)
This protocol describes the metabolic labeling of O-GlcNAcylated proteins using amide-¹⁵N-labeled glutamine, which serves as the nitrogen donor for the hexosamine biosynthetic pathway (HBP), leading to the formation of ¹⁵N-GlcNAc.
1. Cell Culture and Labeling: a. Culture cells in standard DMEM/RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. b. For ¹⁵N labeling, replace the standard medium with a custom formulation of DMEM/RPMI-1640 lacking glutamine. c. Supplement this medium with 2 mM amide-¹⁵N-L-glutamine (98% ¹⁵N). For the "light" control, use medium supplemented with 2 mM unlabeled L-glutamine. d. Culture the cells for at least five cell divisions to ensure near-complete incorporation of the ¹⁵N label into the amino sugar pool.
2. Cell Lysis and Protein Extraction: a. Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer [50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS] containing protease and phosphatase inhibitors. c. Sonicate the lysate briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration using a BCA assay.
3. Enrichment of O-GlcNAcylated Proteins (Optional but Recommended): a. O-GlcNAcylated proteins can be enriched using wheat germ agglutinin (WGA) affinity chromatography or through immunoprecipitation with an O-GlcNAc-specific antibody (e.g., CTD110.6).
4. Protein Digestion: a. For in-solution digestion, denature proteins with 8 M urea, reduce with 10 mM dithiothreitol (DTT), and alkylate with 55 mM iodoacetamide. b. Dilute the urea concentration to less than 2 M and digest with sequencing-grade trypsin overnight at 37°C.
5. Mass Spectrometry Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. For quantification, compare the signal intensities of the ¹⁴N- and ¹⁵N-labeled glycopeptide pairs. The mass shift will be +1 Da for each GlcNAc moiety.
Protocol 2: SILAC-based Quantification of O-GlcNAcylation
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. b. For the "heavy" population, use SILAC DMEM/RPMI-1640 medium supplemented with ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine. c. For the "light" population, use the same medium supplemented with unlabeled L-lysine and L-arginine. d. Culture for at least five cell divisions.
2. Sample Preparation and Analysis: a. Following cell treatment, combine equal numbers of cells from the "heavy" and "light" populations. b. Proceed with cell lysis, protein extraction, enrichment of O-GlcNAcylated proteins, and protein digestion as described in Protocol 1. c. Analyze the peptide mixture by LC-MS/MS. d. Quantify the relative abundance of O-GlcNAcylated peptides by comparing the intensities of the "heavy" and "light" peptide pairs.
Visualizations
Caption: The Hexosamine Biosynthesis Pathway showing the incorporation of ¹⁵N from glutamine into UDP-GlcNAc.
Caption: Experimental workflow for ¹⁵N-GlcNAc labeling using the IDAWG method.
Conclusion
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-D-glucosamine-15N
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-Acetyl-D-glucosamine-15N, a stable isotope-labeled compound. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
I. Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize any potential risks associated with handling the solid form of the compound. The following personal protective equipment is required:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with side-shields | Must be worn at all times in the laboratory to protect against accidental splashes or airborne particles. |
| Hand Protection | Protective Gloves (e.g., Nitrile) | Should be worn when handling the compound or its containers. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Suitable Respirator (e.g., N95) | Recommended when handling large quantities of the powder or if there is a risk of dust or aerosol formation. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for both safety and experimental accuracy.
A. Receiving and Storage
Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, specific storage conditions should be observed:
| Storage Condition | Temperature | Duration |
| Sealed Storage | 4°C | Recommended for optimal stability. |
| In Solvent (-80°C) | -80°C | Up to 6 months. |
| In Solvent (-20°C) | -20°C | Up to 1 month. |
B. Handling and Experimental Workflow
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Weighing : When weighing the solid compound, do so in a well-ventilated area or a fume hood to minimize inhalation of any dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area.
The following diagram outlines the standard workflow for handling this compound:
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused solid compound and contaminated materials (e.g., weigh boats, gloves) should be placed in a designated, sealed waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a clearly labeled waste container. Do not pour solutions down the drain.
-
Disposal Route : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
IV. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
For any significant exposure or if symptoms persist, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
